N-Heptyl-D15 alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H16O |
|---|---|
Molecular Weight |
131.29 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptan-1-ol |
InChI |
InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 |
InChI Key |
BBMCTIGTTCKYKF-PMELWRBQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of N-Heptyl-D15 Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of N-Heptyl-D15 alcohol (1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptan-1-ol), a valuable isotopically labeled compound for use as an internal standard in analytical studies and as a tracer in metabolic research. This document outlines two primary synthetic routes from commercially available starting materials and details the necessary purification and analytical characterization techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₇HD₁₅O |
| Molecular Weight | 131.29 g/mol |
| CAS Number | 194793-95-8 |
| Appearance | Colorless liquid |
| Boiling Point | ~176 °C (for non-deuterated n-heptanol) |
| Isotopic Enrichment | Typically ≥98 atom % D |
Synthetic Routes
Two plausible and effective synthetic routes for the preparation of this compound are detailed below. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Reduction of Heptanoic-d13 Acid
This route involves the reduction of commercially available heptanoic-d13 acid to the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[1][2][3][4]
Reaction Scheme:
CD₃(CD₂)₅COOH + LiAlH₄ → CD₃(CD₂)₆OH
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Addition of Deuterated Acid: Heptanoic-d13 acid, dissolved in the same anhydrous solvent, is added dropwise to the LiAlH₄ solution at 0 °C with vigorous stirring.[5][6] The reaction is exothermic and the addition rate should be controlled to maintain the temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate (B86663) or Rochelle's salt at 0 °C.
-
Workup: The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Based on similar reductions of carboxylic acids, this route is expected to provide this compound in good to excellent yields (typically 75-95%) with high isotopic purity (≥98 atom % D).
Route 2: Deuteration of Heptaldehyde and Subsequent Reduction
This two-step route involves the initial deuteration of heptaldehyde at the α- and β-positions via an H/D exchange reaction, followed by the reduction of the deuterated aldehyde to the alcohol.[7][8][9][10]
Reaction Scheme:
-
CH₃(CH₂)₅CHO + D₂O (in the presence of a catalyst) → CD₃(CD₂)₅CDO
-
CD₃(CD₂)₅CDO + NaBD₄ → CD₃(CD₂)₆OD
Step 1: Deuteration of Heptaldehyde
-
Reaction Setup: Heptaldehyde is dissolved in a suitable solvent (e.g., dioxane) in a reaction vessel.
-
Catalyst and Deuterium (B1214612) Source: A catalyst, such as a ruthenium complex, and a deuterium source, typically deuterium oxide (D₂O), are added.[9]
-
Reaction: The mixture is heated under an inert atmosphere for a prolonged period to facilitate the hydrogen-deuterium exchange. The progress of the deuteration can be monitored by ¹H NMR spectroscopy.
-
Isolation: Upon completion, the deuterated heptaldehyde is extracted with an organic solvent, dried, and purified by distillation.
Step 2: Reduction of Deuterated Heptaldehyde
-
Reaction Setup: The deuterated heptaldehyde is dissolved in a suitable solvent like methanol-d₄.
-
Reduction: Sodium borodeuteride (NaBD₄) is added portion-wise at 0 °C. The use of NaBD₄ ensures the introduction of a deuterium atom at the C1 position.
-
Reaction: The reaction is stirred at room temperature until completion, as monitored by TLC or GC-MS.
-
Workup: The reaction is quenched with D₂O, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated.
Purification of this compound
Purification of the synthesized this compound is crucial to remove any unreacted starting materials, byproducts, and residual solvents.[11]
Fractional Distillation
Fractional distillation is an effective method for purifying liquid compounds with different boiling points.[12]
-
The crude this compound is placed in a distillation flask equipped with a fractionating column.
-
The apparatus is heated, and the fraction boiling at the expected temperature for this compound (close to that of n-heptanol, ~176 °C) is collected.
-
The purity of the collected fractions should be assessed by GC-MS.
Preparative Gas Chromatography (Prep-GC)
For achieving very high purity, preparative gas chromatography can be employed. This technique separates components of a mixture based on their volatility and interaction with the stationary phase of the GC column.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the chemical purity and confirming the molecular weight of the deuterated alcohol.[14][15][16] The mass spectrum will show a molecular ion peak corresponding to the mass of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The absence or significant reduction of proton signals in the ¹H NMR spectrum confirms the high level of deuteration.
-
²H NMR: The ²H NMR spectrum will show signals corresponding to the different deuterium environments in the molecule.
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the seven carbon atoms, with coupling to deuterium atoms.
Data Summary
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis Data
| Parameter | Route 1: Reduction of Heptanoic-d13 Acid | Route 2: Deuteration and Reduction of Heptaldehyde |
| Starting Material | Heptanoic-d13 Acid | Heptaldehyde |
| Key Reagents | LiAlH₄ | D₂O, Catalyst, NaBD₄ |
| Anticipated Yield | 75-95% | 60-80% (overall) |
| Isotopic Purity | ≥98 atom % D | ≥98 atom % D |
Table 2: Analytical Data
| Technique | Expected Result |
| GC-MS | Molecular Ion Peak (m/z) at ~131.2 |
| ¹H NMR | Minimal proton signals |
| ²H NMR | Signals corresponding to CD₃, CD₂, and OD groups |
| ¹³C NMR | 7 carbon signals with C-D coupling |
Visualizations
Caption: Workflow for the synthesis of this compound via Route 1.
Caption: Workflow for the synthesis of this compound via Route 2.
Caption: General workflow for the purification and analysis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 4. quora.com [quora.com]
- 5. Heptanoic Acid-d13 | FB Reagents [fbreagents.com]
- 6. Heptanoic-d13 Acid | CAS 130348-93-5 | LGC Standards [lgcstandards.com]
- 7. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. moravek.com [moravek.com]
- 12. pnnl.gov [pnnl.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. Reaction gas chromatography/mass spectrometry. 2—the use of catalytic on-line dehydrogenation for the investigation of alcohols by gas chromatography/mass spectrometry | NIST [nist.gov]
- 16. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]
A Technical Guide to the Physical Properties of Deuterated n-Heptanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of deuterated n-heptanol. Due to the limited availability of specific experimental data for deuterated n-heptanol, this document presents the established physical properties of non-deuterated n-heptanol (protium n-heptanol) and subsequently discusses the anticipated isotopic effects of deuteration. This approach allows for a predictive understanding of the physical characteristics of deuterated n-heptanol, which is crucial for its application in research and development, particularly in tracer studies and as an internal standard in quantitative analysis.
Physical Properties of n-Heptanol
The physical properties of n-heptanol are well-documented and provide a baseline for understanding its deuterated analogue. These properties are primarily determined by its seven-carbon chain and the presence of a hydroxyl (-OH) group, which allows for hydrogen bonding.
Table 1: Physical Properties of n-Heptanol (C₇H₁₆O)
| Property | Value | Conditions |
| Molar Mass | 116.20 g/mol | - |
| Boiling Point | 176 °C | at 760 mmHg[1][2] |
| Melting Point | -36 °C to -34.6 °C | -[3][4] |
| Density | 0.822 g/mL | at 25 °C[1][2] |
| 0.8187 g/cm³ | at 25 °C[4] | |
| 0.8219 g/cm³ | at 20 °C[3] | |
| Refractive Index | 1.424 | at 20 °C (n_D)[1][2] |
| 1.423 | at 20 °C (n_D)[4] | |
| Viscosity | 7.4 cP | at 20 °C[5] |
| Solubility in Water | Very slightly soluble | -[4] |
| Vapor Pressure | 0.5 mmHg | at 20 °C[2] |
Isotopic Effects of Deuteration on Physical Properties
Deuteration, the substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D), significantly impacts the physical properties of a molecule. This is primarily due to the greater mass of deuterium (approximately double that of protium), which leads to stronger intermolecular forces.[6] Bonds involving deuterium are stronger and have a lower zero-point energy, requiring more energy to break.[7]
For alcohols like n-heptanol, the most pronounced effect is on properties related to hydrogen bonding, where the hydroxyl proton is replaced by a deuteron (B1233211) (-OD).
Table 2: Predicted Changes in Physical Properties of Deuterated n-Heptanol
| Property | Expected Change upon Deuteration | Rationale |
| Molar Mass | Increase | Addition of neutrons in deuterium atoms. |
| Boiling Point | Increase | Stronger intermolecular hydrogen bonding due to the lower zero-point energy of the O-D bond, requiring more energy for the phase transition.[8][9] |
| Melting Point | Increase | Similar to the boiling point, stronger intermolecular forces lead to a more stable solid lattice that requires more energy to break.[8][9] |
| Density | Increase | The mass of the molecule increases significantly with deuteration, while the molecular volume changes only slightly, resulting in a higher density.[6][9] |
| Viscosity | Increase | Enhanced intermolecular hydrogen bonding leads to greater resistance to flow.[6] |
| Refractive Index | Slight Decrease | While not universally true for all deuterated compounds, a slight decrease in refractive index is often observed. This is a more complex property related to electronic polarizability, which can be subtly affected by the changes in bond vibrations upon deuteration. |
Experimental Protocols
The determination of the physical properties of alcohols involves well-established experimental techniques. These methodologies are applicable to both standard and deuterated n-heptanol.
Density Measurement
Density is typically measured using a vibrating tube densimeter . This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid. The instrument is calibrated with fluids of known density, such as dry air and pure water, at the desired temperature.
Alternatively, a pycnometer , a glass flask with a precise volume, can be used. The pycnometer is weighed empty, then filled with the sample liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.
Boiling Point Determination
The boiling point is determined using ebulliometry . An ebulliometer is designed to measure the boiling point of a liquid with high precision by ensuring that the thermometer is in equilibrium with the vapor of the boiling liquid at a controlled pressure.
A simpler method involves distillation . The liquid is heated in a flask with a distillation column, and the temperature at which the vapor and liquid phases are in equilibrium (i.e., the temperature at the head of the column when the first drops of distillate are collected) is recorded as the boiling point.
Refractive Index Measurement
The refractive index is most commonly measured using an Abbé refractometer .[10] This instrument measures the critical angle of refraction of a thin layer of the liquid placed between two prisms. A light source (typically a sodium D-line lamp) is directed through the prisms and the sample, and the operator adjusts the instrument to find the borderline between light and dark fields. The refractive index is then read directly from a calibrated scale. The temperature must be carefully controlled, as the refractive index is temperature-dependent.
Logical Relationships: Protium vs. Deuterated n-Heptanol
The following diagram illustrates the expected shifts in key physical properties when transitioning from protium n-heptanol to its deuterated form. This visualization provides a quick reference for the qualitative impact of deuteration.
References
- 1. 111-70-6 CAS MSDS (1-Heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-ヘプタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 1-Heptanol - Wikipedia [en.wikipedia.org]
- 5. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deuterium - Wikipedia [en.wikipedia.org]
- 7. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Applications of N-Heptyl-D15 Alcohol in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing of metabolic pathways and the quantification of flux. N-Heptyl-D15 alcohol, a deuterated form of heptanol (B41253), offers a unique tool for investigating lipid metabolism, enzyme kinetics, and the metabolic fate of medium-chain alcohols. The replacement of hydrogen with deuterium (B1214612) atoms (D) creates a heavier, more stable molecule. This isotopic substitution allows for differentiation from endogenous compounds by mass spectrometry and can also introduce a kinetic isotope effect (KIE), slowing down metabolic reactions at the site of deuteration. This technical guide explores the core applications of this compound in metabolic research, providing detailed experimental protocols and data interpretation strategies.
Introduction to Stable Isotope Tracing with Deuterated Compounds
Stable isotopes, such as deuterium (²H), are non-radioactive isotopes that can be incorporated into molecules to act as tracers within a biological system.[1][2] When a deuterated compound like this compound is introduced, its metabolic products can be distinguished from their non-deuterated counterparts by mass spectrometry (MS) due to the mass difference.[1][3] This allows for the elucidation of metabolic pathways and the measurement of metabolic flux.
Furthermore, the substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[4][5] This effect is particularly pronounced in reactions involving the cleavage of a carbon-hydrogen bond, which is often a rate-limiting step in enzymatic metabolism.[4][5] By comparing the metabolism of this compound to its non-deuterated analog, researchers can probe enzyme mechanisms and modulate metabolic stability.[4][5][6]
Core Applications of this compound
The primary applications of this compound in metabolic research fall into two main categories:
-
Metabolic Fate and Pathway Elucidation: Tracing the incorporation of the deuterated heptyl chain into various lipid species and other metabolites.
-
Kinetic Isotope Effect Studies: Investigating the impact of deuteration on the rate of heptanol metabolism by enzymes such as alcohol dehydrogenases and cytochrome P450s.
Elucidating the Metabolic Fate of Heptanol
This compound can be used as a tracer to follow the metabolic pathways of medium-chain alcohols. The primary fate of such alcohols is oxidation to the corresponding fatty acid, followed by entry into fatty acid metabolism.[7][8]
Illustrative Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol is designed to assess the rate of metabolism of this compound compared to its non-deuterated counterpart, providing insight into the kinetic isotope effect.
Methodology:
-
Microsome Preparation: Human liver microsomes (HLM) are thawed on ice. A reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.4) and HLM.
-
Cofactor Addition: An NADPH-regenerating system is added to the reaction mixture.
-
Incubation: The mixture is pre-warmed to 37°C. The reaction is initiated by adding this compound or non-deuterated heptanol (final concentration, e.g., 1 µM).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound is quantified using a validated LC-MS/MS method.
Experimental Workflow for In Vitro Metabolic Stability
Caption: Workflow for in vitro metabolic stability assay.
In Vivo Metabolic Tracing in a Rodent Model
This protocol outlines an in vivo study to trace the metabolic fate of this compound.
Methodology:
-
Animal Acclimation: Male Sprague Dawley rats are acclimated for at least one week.
-
Dosing: A formulation of this compound is administered via oral gavage.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via tail vein bleeding. At the end of the study, liver tissue is harvested.
-
Sample Processing: Plasma is separated from blood by centrifugation. Liver tissue is homogenized.
-
Metabolite Extraction: Metabolites are extracted from plasma and liver homogenates using a suitable solvent system (e.g., methanol/chloroform/water).
-
LC-MS/MS Analysis: The extracts are analyzed by high-resolution mass spectrometry to identify and quantify deuterated metabolites, such as D15-heptanoic acid and its downstream products.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Metabolic Stability of Heptanol and this compound in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Heptanol | 15.2 ± 2.1 | 45.6 ± 5.8 |
| This compound | 33.8 ± 3.5 | 20.6 ± 2.9 |
Data are presented as mean ± standard deviation (n=3). These are illustrative data.
The data in Table 1 indicate that this compound has a longer half-life and lower intrinsic clearance compared to its non-deuterated form. This suggests a significant kinetic isotope effect, slowing its metabolism.[5]
Table 2: Plasma Concentrations of Key Metabolites Following Oral Administration of this compound in Rats (10 mg/kg)
| Time (hr) | This compound (ng/mL) | D15-Heptanoic Acid (ng/mL) |
| 0.5 | 125.6 ± 18.3 | 45.2 ± 8.1 |
| 1 | 98.4 ± 12.5 | 89.7 ± 11.4 |
| 2 | 65.1 ± 9.8 | 112.3 ± 15.6 |
| 4 | 22.7 ± 5.4 | 75.8 ± 10.2 |
| 8 | 5.9 ± 1.8 | 33.1 ± 6.7 |
| 24 | < LOQ | 8.9 ± 2.5 |
Data are presented as mean ± standard deviation (n=5). LOQ = Limit of Quantification. These are illustrative data.
The data in Table 2 show the appearance and subsequent decline of the parent compound and its primary metabolite, D15-heptanoic acid, in the plasma. This provides a pharmacokinetic profile and confirms the metabolic conversion.
Conclusion
This compound is a valuable tool for metabolic research. Its use in stable isotope tracing experiments allows for the detailed investigation of the metabolic fate of medium-chain alcohols. Furthermore, the inherent kinetic isotope effect upon deuteration provides a means to study enzyme kinetics and modulate the metabolic stability of the molecule. The protocols and data presented in this guide serve as a foundation for researchers to design and execute robust studies utilizing this compound to advance our understanding of metabolism.
References
- 1. lsi.princeton.edu [lsi.princeton.edu]
- 2. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
N-Heptyl-D15 Alcohol: A Technical Guide to Safety and Handling for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety information, handling precautions, and experimental context for N-Heptyl-D15 alcohol (CAS No. 194793-95-8). Given that this compound is the deuterium-labeled form of 1-Heptanol (n-Heptyl alcohol, CAS No. 111-70-6), this guide primarily leverages the extensive safety and toxicity data available for the non-isotopically labeled parent compound. Deuteration is not expected to alter the fundamental chemical hazards of the molecule.
This compound serves as a critical tool in advanced analytical methodologies, particularly as an internal standard for quantitative analysis by mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its use allows for high precision and accuracy by correcting for variations during sample preparation and analysis.
Physicochemical and Toxicological Data
The following tables summarize the key physicochemical and toxicological properties of n-Heptyl alcohol, which should be used as the primary reference for the safety and handling of this compound.
Table 1: Physicochemical Properties of n-Heptyl Alcohol
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆O (this compound: C₇HD₁₅O) | [1] |
| Molecular Weight | 116.20 g/mol (this compound: 131.29 g/mol ) | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Weak alcoholic, aromatic | [3] |
| Boiling Point | 176 °C (348.8 °F) at 760 mmHg | [2][4] |
| Melting Point | -36 °C (-33 °F) | [4] |
| Flash Point | 73 - 76 °C (163.4 - 169 °F) (closed cup) | [2][4] |
| Density | 0.822 g/mL at 25 °C | [3] |
| Vapor Pressure | 0.7 hPa at 20 °C | [4] |
| Solubility | Very slightly soluble in water; miscible with ethanol (B145695) and ether. | [5] |
| log Pow (n-octanol/water) | 2.2 | [2] |
Table 2: Toxicological Data for n-Heptyl Alcohol
| Endpoint | Species | Route | Value | Reference(s) |
| Acute Oral Toxicity (LD50) | Rat | Oral | >5000 mg/kg | [1][2] |
| Rat (female) | Oral | 5,500 mg/kg | [4][6] | |
| Mouse | Oral | 1500 mg/kg | [3] | |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >2,000 mg/kg | [4][6] |
| Rabbit | Dermal | >5000 mg/kg | [1][2] | |
| Acute Inhalation Toxicity (LC0) | Rat | Inhalation | > 7.4 mg/L (4 h) | [4][6] |
| Eye Irritation | Rabbit | Ocular | Causes serious eye irritation | [4][7] |
| Skin Irritation | Rabbit | Dermal | No skin irritation (24 h) | [4][7] |
| Aquatic Toxicity (LC50) | Fathead Minnow | - | 37.9 mg/L (96 h) | [4] |
| Aquatic Toxicity (EC50) | Daphnia magna | - | 84 mg/L (48 h) | [4] |
No specific occupational exposure limits (PEL, TLV) have been established by major regulatory bodies like OSHA, NIOSH, or ACGIH for n-heptyl alcohol.[8]
Hazard Identification and Safety Precautions
Based on the data for n-heptyl alcohol, this compound should be handled as a combustible liquid that can cause serious eye irritation.
GHS Hazard Statements:
-
H227: Combustible liquid.[4]
-
H319: Causes serious eye irritation.[4]
-
H412: Harmful to aquatic life with long lasting effects.[4]
Precautionary Measures:
| Category | Precautionary Statement Code | Statement |
| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4][9] |
| P264 | Wash skin thoroughly after handling.[4][9] | |
| P273 | Avoid release to the environment.[4][9] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][9] | |
| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9] |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[4][9] | |
| P370 + P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[9] | |
| Storage | P403 + P235 | Store in a well-ventilated place. Keep cool.[9] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition and take precautionary measures against static discharge.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][2]
Experimental Protocols: Use as an Internal Standard
This compound is ideally suited for use as an internal standard (IS) in quantitative mass spectrometry. The following is a generalized protocol for the quantification of a target analyte in a biological matrix (e.g., plasma) using LC-MS/MS. This protocol should be optimized for the specific analyte and matrix.
Generalized LC-MS/MS Protocol
1. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-labeled analyte in a suitable organic solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix.
-
Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) that provides a stable and appropriate response on the mass spectrometer.[1]
2. Sample Preparation (Protein Precipitation Method):
-
To 100 µL of each sample (calibrator, quality control, or unknown), add a precise volume (e.g., 10 µL) of the Internal Standard Working Solution.[2][3]
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).[2]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis, avoiding disturbance of the protein pellet.[2]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.[7]
-
Mobile Phases: Typically 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B129727) (B).[7]
-
Gradient: Develop a gradient elution method to ensure chromatographic separation of the analyte from matrix components.
-
Injection Volume: 5-10 µL.[7]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[7]
-
MRM Transitions: Determine and optimize the precursor-to-product ion transitions for both the analyte and this compound.
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard for all samples.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).[3]
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[3]
Visualizations
The following diagrams illustrate the logical workflow for using a deuterated internal standard in a typical quantitative analysis experiment.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Principle of variability correction using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. m.youtube.com [m.youtube.com]
- 6. texilajournal.com [texilajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Methodological & Application
Application Notes and Protocols for N-Heptyl-D15 Alcohol as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing N-Heptyl-D15 alcohol as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust and reliable LC-MS quantification, effectively compensating for analytical variability.[1]
Introduction to this compound as an Internal Standard
This compound is the deuterated form of 1-heptanol (B7768884). In isotope dilution mass spectrometry (IDMS), a known amount of a stable isotope-labeled compound is added to a sample at an early stage of the analysis.[1] Because the chemical and physical properties of the deuterated standard are nearly identical to the analyte of interest (e.g., 1-heptanol or other medium to long-chain alcohols and related compounds), it experiences the same variations during sample preparation, chromatography, and ionization.[1][2] This allows for accurate correction of analyte signal intensity, leading to improved precision and accuracy in quantitative results.
Key Advantages:
-
Mitigates Matrix Effects: Compensates for signal suppression or enhancement caused by co-eluting components from the sample matrix.
-
Corrects for Sample Loss: Accounts for analyte loss during extraction, cleanup, and injection.
-
Improves Precision and Accuracy: Reduces variability between samples and runs, leading to more reliable data.
Applications
This compound is a suitable internal standard for the quantification of a range of non-polar to semi-polar compounds, particularly those with similar chemical structures and chromatographic behavior.
Potential Applications Include:
-
Metabolomics: Quantification of endogenous medium-chain fatty alcohols or related metabolites in biological matrices such as plasma, serum, or urine. The study of metabolites is crucial for understanding disease progression and the effects of alcohol consumption.[3]
-
Food and Beverage Analysis: Monitoring of flavor and aroma compounds, as well as contaminants, in alcoholic and non-alcoholic beverages.[4][5]
-
Environmental Analysis: Measurement of industrial alcohols and related compounds in water and soil samples.
-
Toxicology: Determination of alcohol biomarkers or co-ingested substances in forensic and clinical samples.
Experimental Protocols
The following provides a generalized yet detailed methodology for a typical quantitative LC-MS/MS analysis using this compound as an internal standard.
Preparation of Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte (e.g., 1-heptanol) and this compound and dissolve each in 1 mL of a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724).[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent to create a calibration curve.[1]
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a stable and robust signal in the mass spectrometer. This concentration should be consistent across all samples, calibrators, and quality controls.[1]
Sample Preparation (Protein Precipitation for Plasma/Serum)
This protocol is suitable for the analysis of small molecules in biological fluids.[1]
-
Aliquoting: In a microcentrifuge tube, add 10 µL of the internal standard spiking solution to 100 µL of each sample (calibrator, quality control, or unknown).
-
Vortex: Briefly vortex the mixture.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex: Vortex thoroughly for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrument Parameters
The following are representative starting parameters. Optimization will be required for specific analytes and matrices.
| Parameter | Setting |
| LC System | |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System (Triple Quadrupole) | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Analyte (1-Heptanol) | To be determined by infusion and optimization |
| This compound | To be determined by infusion and optimization |
Data Presentation: Representative Quantitative Data
The following tables present hypothetical but realistic data from a method validation experiment for the quantification of 1-heptanol in human plasma using this compound as an internal standard.
Table 1: Linearity and Range
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.98 | 98.0 |
| 5.0 | 5.10 | 102.0 |
| 25.0 | 24.5 | 98.0 |
| 100.0 | 101.5 | 101.5 |
| 500.0 | 490.0 | 98.0 |
| 1000.0 | 1020.0 | 102.0 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (LQC) | 3.0 | 2.95 | 4.5 | 5.8 | 98.3 |
| Medium (MQC) | 75.0 | 76.5 | 3.2 | 4.1 | 102.0 |
| High (HQC) | 750.0 | 742.5 | 2.8 | 3.5 | 99.0 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Peak Area (Matrix) | Analyte Peak Area (Solvent) | Matrix Effect (%) | Extraction Recovery (%) |
| Low (LQC) | 8,500 | 9,800 | 86.7 | 92.5 |
| High (HQC) | 845,000 | 975,000 | 86.7 | 91.8 |
Visualizations
Experimental Workflow
Caption: General workflow for sample analysis using an internal standard.
Principle of Isotope Dilution
Caption: The principle of isotope dilution for accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. shimadzu.com [shimadzu.com]
Application Note: High-Throughput Quantification of Analytes in Biological Matrices using N-Heptyl-D15 Alcohol as an Internal Standard
Abstract
This application note details a robust and reliable bioanalytical method for the quantitative analysis of target analytes in plasma samples using N-Heptyl-D15 alcohol as an internal standard (IS). The use of a stable isotope-labeled (SIL) internal standard like this compound is critical for correcting variations during sample preparation and analysis, ensuring high accuracy and precision.[1][2][3] The protocol outlines a straightforward protein precipitation procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This method is suitable for regulated bioanalysis in drug development and clinical research.
Introduction
Quantitative bioanalysis is a cornerstone of pharmacokinetic, toxicokinetic, and metabolomic studies.[4] Achieving accurate and precise measurements of analytes in complex biological matrices such as plasma can be challenging due to matrix effects and variability in sample processing. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, is the gold standard for mitigating these issues.[2][3] this compound, a deuterated form of 1-heptanol, serves as an excellent internal standard for non-polar to moderately polar analytes, particularly those with similar functional groups.[5][6] This document provides a comprehensive protocol for its application.
Experimental Workflow
The overall experimental workflow involves spiking the biological sample with the internal standard, followed by protein precipitation to remove macromolecules, and subsequent analysis by LC-MS/MS.
Caption: Bioanalytical workflow from sample preparation to quantification.
Materials and Reagents
-
This compound (CAS: 194793-95-8)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Ultrapure Water
-
Control human plasma (K2EDTA)
-
Analyte reference standard
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Analyte Working Solutions (Calibration Standards): Serially dilute the analyte stock solution with 50:50 ACN:Water to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 ACN:Water. This solution will be used to spike all samples, standards, and quality controls.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 50 µL of the appropriate matrix (control plasma for standards, study samples for unknowns) into the labeled tubes.
-
Add 200 µL of the Internal Standard Working Solution (50 ng/mL) to each tube.
-
Vortex each tube for 10 seconds to ensure thorough mixing.
-
Add 400 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vials.
-
Seal the plate or vials and place in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
The method was validated for linearity, precision, and accuracy. Representative data are summarized in the tables below.
Table 1: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | [Analyte specific] | [Analyte specific] | [Optimized value] |
| This compound (IS) | 132.2 | 87.2 | 15 |
Table 2: Calibration Curve Performance
| Concentration Range (ng/mL) | Regression Model | R² |
| 1 - 1000 | Linear, 1/x² weighting | > 0.995 |
Table 3: Precision and Accuracy (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| Low QC | 3.0 | 2.95 | 98.3 | 4.5 |
| Mid QC | 150 | 153 | 102.0 | 3.1 |
| High QC | 800 | 789 | 98.6 | 2.8 |
Principle of Internal Standard Quantification
The core principle of using a stable isotope-labeled internal standard is that the ratio of the analyte's signal to the IS's signal remains constant, even with variations in sample handling or instrument response. This allows for reliable quantification.
Caption: Logic for quantification using an internal standard.
Conclusion
This application note presents a straightforward, rapid, and reliable method for the quantification of analytes in plasma using this compound as an internal standard. The simple protein precipitation protocol and robust LC-MS/MS analysis provide excellent accuracy and precision, making this method highly suitable for high-throughput bioanalytical laboratories. The use of a deuterated internal standard is key to the method's success, effectively compensating for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. n-Heptyl Alcohol-d15 (n-Heptyl Alcohol-d15) | Isotope-Labeled Compounds | 194793-95-8 | Invivochem [invivochem.com]
- 6. Buy Online CAS Number 194793-95-8 - TRC - this compound | LGC Standards [lgcstandards.com]
Application Notes: N-Heptyl-D15 Alcohol as a Novel Tracer for Probing Fatty Acid Metabolism
References
- 1. Application of stable isotopes in Omics technology (Lipidomics, Protomics, etc.) - Mesbah Energy [irisotope.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alcohol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 11. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 12. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deuterium Exchange of Alcohols Using D2O
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deuterium (B1214612) exchange of alcohols using deuterium oxide (D2O) as the deuterium source. The focus is on modern catalytic methods that offer high efficiency and selectivity, which are crucial for applications in pharmaceutical research and development, such as metabolic stabilization of drug candidates.
Introduction
Deuterium exchange in alcohols, specifically the replacement of hydrogen atoms on the carbon backbone with deuterium, is a powerful technique in medicinal chemistry. The resulting deuterated molecules often exhibit a kinetic isotope effect, leading to slower metabolic degradation and improved pharmacokinetic profiles.[1] This document outlines several robust and recently developed protocols for achieving this transformation using various transition metal catalysts.
Analytical Methods for Determining Deuterium Incorporation
Accurate determination of the extent and position of deuterium incorporation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for this purpose.
-
Proton NMR (¹H NMR): In ¹H NMR, deuterium incorporation is quantified by observing the reduction in the integral of the proton signal at a specific position relative to an internal standard or a non-deuterated portion of the molecule.[2] This method is highly sensitive to residual protons.[2]
-
Deuterium NMR (²H NMR): ²H NMR provides a direct measurement of deuterium incorporation by detecting the deuterium nuclei.[2] While less sensitive than ¹H NMR, it offers unambiguous evidence of deuteration.[2] For highly enriched compounds, ²H NMR is particularly advantageous.[2]
-
Mass Spectrometry (MS): Mass spectrometry can also be used to determine the overall level of deuterium incorporation by analyzing the mass shift of the molecular ion peak.
For the most accurate and comprehensive analysis, a combination of ¹H and ²H NMR is often the optimal strategy.[2]
Iridium-Catalyzed α-Selective Deuteration of Alcohols
Iridium-based catalysts have shown excellent activity and selectivity for the α-deuteration of primary and secondary alcohols.[3] The iridium(III)-bipyridonate complex is a particularly effective catalyst that operates under basic or neutral conditions and tolerates a wide range of functional groups.[3]
Experimental Protocol: Iridium-Catalyzed Deuteration
This protocol is adapted from the method developed for the α-deuteration of various alcohols, including pharmaceuticals like Losartan.[3]
Materials:
-
Alcohol substrate
-
Iridium(III)-bipyridonate catalyst (Ir-1)
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) in D₂O (for basic conditions)
-
2-Propanol (as a hydrogen source/acceptor)
-
Reaction vial with a screw cap and septum
-
Stir bar
-
Heating block or oil bath
Procedure:
-
To a reaction vial containing a stir bar, add the alcohol substrate (e.g., 0.075 mmol, 1.0 eq).
-
Add the iridium(III)-bipyridonate catalyst (Ir-1) (5 mol%).
-
For basic conditions, add a solution of NaOD in D₂O (15 mol%).
-
Add 2-propanol (50 mol%).
-
Add D₂O (e.g., 0.75 mL) to achieve the desired concentration.
-
Seal the vial tightly with the screw cap.
-
Place the reaction vial in a preheated heating block or oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 5-36 hours).[3] The reaction progress can be monitored by taking aliquots and analyzing them by ¹H NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure typically involves adjusting the pH with aqueous H₂SO₄ and extracting the product with an organic solvent.[3]
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Analyze the purified product by ¹H NMR, ²H NMR, and MS to determine the percentage and location of deuterium incorporation.
Quantitative Data for Iridium-Catalyzed Deuteration
| Substrate | Catalyst Loading (mol%) | Conditions | Time (h) | α-D Incorporation (%) | β-D Incorporation (%) | Reference |
| Losartan Potassium | 5 | NaOD (15 mol%), 2-propanol (50 mol%), D₂O, 100 °C | 36 | 98 | - | [3] |
| 1-Phenylethanol | 1 | D₂O, 80 °C | 24 | 97 | 13 | [3] |
| Benzyl alcohol | 1 | D₂O, 80 °C | 24 | 97 | 10 | [3] |
Proposed Reaction Mechanism
The iridium-catalyzed deuteration is proposed to proceed through a dehydrogenation-deuteration sequence.[3]
Caption: Proposed mechanism for iridium-catalyzed α-deuteration of alcohols.
Ruthenium-Catalyzed Selective Deuteration of Alcohols
Ruthenium pincer complexes, such as Ru-MACHO, are highly effective for the selective deuteration of alcohols using D₂O.[1] This method allows for α-deuteration of primary alcohols and α,β-deuteration of secondary alcohols.[4]
Experimental Protocol: Ruthenium-Catalyzed Deuteration
This protocol is based on the method described for the selective deuteration of various alcohols using the Ru-MACHO catalyst.[1]
Materials:
-
Alcohol substrate
-
Ru-MACHO catalyst
-
Potassium tert-butoxide (KOtBu)
-
Deuterium oxide (D₂O)
-
Reaction vial with a screw cap and septum
-
Stir bar
-
Heating block or oil bath
Procedure:
-
In an inert atmosphere (e.g., a glovebox), add the alcohol substrate (1.0 eq) to a reaction vial containing a stir bar.
-
Add the Ru-MACHO catalyst (e.g., 0.5-2 mol%).
-
Add potassium tert-butoxide (KOtBu) (e.g., 5-10 mol%).
-
Add D₂O as the solvent and deuterium source.
-
Seal the vial tightly.
-
Heat the reaction mixture to the specified temperature (e.g., 60-100 °C) with vigorous stirring for the required time.[1]
-
Monitor the reaction progress by ¹H NMR.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a few drops of H₂O.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Characterize the product and determine the deuterium incorporation by NMR and MS.
Quantitative Data for Ruthenium-Catalyzed Deuteration
| Substrate | Catalyst Loading (mol%) | Conditions | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Selectivity | Reference |
| Benzyl alcohol | 1 | KOtBu (10 mol%), D₂O | 100 | 12 | >95 | α | [1] |
| 1-Phenylethanol | 2 | KOtBu (10 mol%), D₂O | 100 | 24 | >95 | α,β | [1] |
| 4-Methylbenzyl alcohol | 1 | KOtBu (10 mol%), D₂O | 60 | 12 | 83 | α | [5] |
Proposed Reaction Mechanism
The mechanism involves a metal-ligand cooperation pathway with the intermediacy of a carbonyl compound.[4]
Caption: Proposed mechanism for Ru-MACHO catalyzed deuteration of alcohols.
Manganese and Iron Pincer Complex-Catalyzed Deuteration
Earth-abundant first-row transition metals like manganese and iron have emerged as cost-effective catalysts for the regioselective deuteration of alcohols.[6] Pincer complexes of these metals in D₂O offer a green and efficient method.[6] Notably, the choice of metal influences the regioselectivity, with manganese promoting α,β-deuteration and iron favoring α-deuteration for primary alcohols.[4]
Experimental Protocol: Mn/Fe-Pincer Catalyzed Deuteration
This protocol is a general procedure based on the work by Prakash and co-workers.[6]
Materials:
-
Alcohol substrate
-
Manganese or Iron pincer complex
-
Sodium hydroxide (B78521) (NaOH)
-
Deuterium oxide (D₂O)
-
Reaction vial with a screw cap and septum
-
Stir bar
-
Heating block or oil bath
Procedure:
-
In a reaction vial, dissolve the alcohol substrate (1.0 eq) and NaOH in D₂O.
-
Add the manganese or iron pincer complex catalyst (e.g., 2-5 mol%).
-
Seal the vial and heat the mixture with stirring at the desired temperature for the specified time.
-
After cooling to room temperature, extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify by column chromatography as needed.
-
Analyze for deuterium incorporation using NMR and MS.
Quantitative Data for Mn/Fe-Pincer Catalyzed Deuteration
| Substrate | Catalyst | Catalyst Loading (mol%) | Conditions | Deuterium Incorporation (%) | Selectivity | Reference |
| Primary Alcohols | Mn-pincer | 2-5 | NaOH, D₂O | High | α, β | [4][6] |
| Primary Alcohols | Fe-pincer | 2-5 | NaOH, D₂O | High | α | [4][6] |
| Secondary Alcohols | Mn/Fe-pincer | 2-5 | NaOH, D₂O | Moderate to High | α, β | [6] |
Proposed Reaction Mechanism
The mechanism for these first-row transition metal catalysts is also believed to proceed via a borrowing hydrogen or hydrogen-transfer mechanism, similar to the ruthenium and iridium systems.[4]
Caption: General workflow for Mn/Fe-pincer catalyzed deuteration.
Conclusion
The protocols described herein provide researchers with powerful and versatile tools for the selective deuteration of alcohols using D₂O. The choice of catalyst system can be tailored to achieve the desired regioselectivity and to accommodate various functional groups present in the substrate. These methods are particularly valuable for the synthesis of deuterated standards and for the late-stage modification of drug candidates to enhance their metabolic stability. Careful execution of these protocols and thorough analytical characterization are essential for successful and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01805E [pubs.rsc.org]
- 6. Regioselective deuteration of alcohols in D2O catalysed by homogeneous manganese and iron pincer complexes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of n-Heptanol in Alcoholic Beverages Using GC-MS with N-Heptyl-D15 Alcohol as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of n-heptanol in alcoholic beverages using gas chromatography-mass spectrometry (GC-MS). To ensure accuracy and precision, especially in complex matrices, N-Heptyl-D15 alcohol is employed as an internal standard. The use of a stable isotope-labeled internal standard is the preferred method for precise quantification in mass spectrometry, as it effectively compensates for variations during sample preparation and instrumental analysis.[1] This method is particularly relevant for quality control in the beverage industry and for the analysis of flavor and aroma compounds.
Introduction
n-Heptanol is a volatile organic compound that can be present in various fermented beverages, contributing to their overall flavor and aroma profile. Accurate quantification of such compounds is crucial for quality control and product development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.[2][3][4]
The internal standard method is a widely used calibration technique in analytical chemistry to correct for the loss of analyte during sample preparation and analysis.[5] An ideal internal standard has chemical and physical properties similar to the analyte of interest.[5] Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte and exhibit similar ionization behavior, yet are distinguishable by their mass-to-charge ratio (m/z).[1] This application note provides a detailed protocol for the extraction and GC-MS analysis of n-heptanol in alcoholic beverages using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: n-Heptanol (≥99.5% purity), this compound (≥98% isotopic purity)
-
Solvents: Dichloromethane (B109758) (GC grade), Methanol (B129727) (GC grade), Anhydrous Sodium Sulfate (B86663)
-
Sample Matrix: Representative alcoholic beverage samples (e.g., whiskey, wine)
-
Equipment: 2 mL GC vials with caps, 15 mL centrifuge tubes, micropipettes, vortex mixer, centrifuge, nitrogen evaporator.
Standard and Sample Preparation
2.1. Standard Stock Solutions
-
Prepare a 1 mg/mL stock solution of n-heptanol in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in methanol.
2.2. Calibration Standards
-
Prepare a series of calibration standards by serially diluting the n-heptanol stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Spike each calibration standard with the this compound internal standard to a final concentration of 20 µg/mL.
2.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of the alcoholic beverage sample into a 15 mL centrifuge tube.
-
Add 20 µL of the 1 mg/mL this compound internal standard solution (final concentration of 20 µg/mL).
-
Add 2 mL of dichloromethane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the tube at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a 2 mL GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold at 240°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
n-Heptanol (Analyte): m/z 70, 83, 98
-
This compound (IS): m/z 78, 96, 113
-
Data Presentation
The quantitative data for the analysis of n-heptanol using this compound as an internal standard is summarized in the tables below.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 305,123 | 0.050 |
| 5 | 76,543 | 304,987 | 0.251 |
| 10 | 153,123 | 305,543 | 0.501 |
| 25 | 382,543 | 304,876 | 1.255 |
| 50 | 768,987 | 305,321 | 2.519 |
| 100 | 1,534,567 | 304,999 | 5.031 |
Table 2: Method Performance Characteristics
| Parameter | Value |
| Linearity (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 95-105% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the quantitative analysis.
Caption: Experimental workflow for the quantitative GC-MS analysis of n-heptanol.
Caption: Logical relationship for quantification using an internal standard.
References
Application Notes and Protocols for NMR Spectroscopy of Deuterated Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated molecules, in which one or more hydrogen atoms (¹H) are substituted with their heavier isotope, deuterium (B1214612) (²H or D), are invaluable tools in modern Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This strategic isotopic substitution provides numerous benefits, leading to substantial enhancements in spectral quality and facilitating the study of complex biological systems and drug molecules.[1] These application notes and protocols detail the use of deuterated compounds in various NMR applications, from structural biology to quantitative analysis.[1]
The primary advantages of employing deuterated molecules in NMR spectroscopy include:
-
Reduced Solvent Interference : In ¹H NMR, the strong signal from protonated solvents can obscure the analyte's signals. The use of deuterated solvents minimizes this interference, resulting in cleaner spectra.[1][2]
-
Improved Spectral Resolution and Sensitivity : For large molecules such as proteins, deuteration diminishes dipolar interactions and slows relaxation rates.[1] This leads to sharper signals (narrower linewidths) and enhanced signal-to-noise ratios, enabling the investigation of larger and more intricate systems.[1][3]
-
Access to Advanced NMR Experiments : The superior spectral quality achieved through deuteration allows for the application of more sophisticated and informative NMR pulse sequences for in-depth structural and dynamic analysis.[1]
-
Probing Molecular Dynamics and Interactions : Deuterium NMR (²H NMR) offers a direct method for studying the dynamics of molecules, like lipids in membranes, by analyzing the quadrupolar splitting of the deuterium signal.[1][4]
Applications of Deuterated Compounds in NMR Spectroscopy
Deuterated Solvents in ¹H NMR
The most widespread application of deuterated compounds is their use as solvents for NMR sample preparation.[1] The absence of strong proton signals from the solvent is critical for obtaining clear ¹H NMR spectra of the analyte.[1][5] Additionally, the deuterium signal is utilized by the NMR spectrometer's lock system to stabilize the magnetic field, which ensures high-resolution and reproducible measurements.[2][5][6]
Table 1: Common Deuterated Solvents and their Residual ¹H Chemical Shifts
| Solvent | Formula | Residual ¹H Peak (ppm) |
|---|---|---|
| Chloroform-d | CDCl₃ | 7.26 |
| Deuterium Oxide | D₂O | 4.79 |
| Acetone-d₆ | (CD₃)₂CO | 2.05 |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50 |
| Methanol-d₄ | CD₃OD | 3.31 (OH), 4.87 (H₂O) |
| Acetonitrile-d₃ | CD₃CN | 1.94 |
Source: Data compiled from various NMR solvent data charts.[1]
Deuteration of Analytes for Structural and Dynamic Studies
For molecules larger than approximately 25 kDa, such as proteins, ¹H NMR spectra often suffer from signal overlap and rapid signal decay.[1][3] Replacing non-exchangeable protons with deuterons (²H) in CH, CH₂, and CH₃ groups is an effective strategy to overcome these challenges.[3] This is typically achieved by expressing the protein in a partially or fully deuterated medium.[3]
Benefits of Analyte Deuteration:
-
Reduces ¹H-¹H Dipolar Coupling : This is a major source of relaxation for large molecules, and its reduction leads to slower relaxation times (longer T₂).[3]
-
Improves Signal-to-Noise (S/N) Ratio : Slower relaxation results in sharper lines and a significant enhancement in the S/N ratio of the remaining ¹H/¹⁵N resonances.[3]
-
Enables Advanced Experiments : The improved spectral quality facilitates the use of techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy) for studying very large proteins and protein complexes.[7]
-
Access to Dynamic Information : Deuteration allows for the study of protein dynamics over a wide range of timescales.[1]
Quantitative ²H NMR Spectroscopy
Directly observing the deuterium nucleus (²H NMR) is a powerful technique, especially for highly deuterated compounds where the residual proton signals are too weak for reliable analysis in ¹H NMR.
Advantages of ²H NMR:
-
Clean Spectra : All proton signals are transparent in ²H NMR, which results in a clean spectrum without interference from non-deuterated components.
-
Structural Verification : Since the chemical shifts in ²H NMR are very similar to those in ¹H NMR, spectral interpretation is straightforward and can be used to verify the positions of deuteration.[4]
-
Quantitative Analysis : With proper experimental setup, the peak integrals in ²H NMR are relatively quantitative and can be used to determine the deuterium atom percentage enrichment.
Limitations of ²H NMR:
-
Lower Sensitivity : Due to the low magnetogyric ratio of the deuteron, ²H NMR is less sensitive than ¹H NMR and may require longer acquisition times to achieve a desirable signal-to-noise ratio. It is most effective for compounds with high levels of deuteration.
-
Unlocked Acquisition : When using non-deuterated solvents, the experiment must be run in unlocked mode, requiring manual or alternative shimming procedures.[8]
Table 2: Comparison of Proton and Deuteron Nuclear Properties
| Property | Proton (¹H) | Deuteron (²H) |
|---|---|---|
| Spin (I) | 1/2 | 1 |
| Natural Abundance (%) | 99.984 | 0.016 |
| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | 26.7519 | 4.1066 |
| NMR Frequency at 9.4 T (MHz) | 400 | 61.4 |
| Relative Sensitivity (at constant field) | 1.00 | 9.65 x 10⁻³ |
Source: Data compiled from various NMR spectroscopy resources.
Solid-State ²H NMR
Solid-state ²H NMR spectroscopy is a sensitive tool for studying the dynamics of molecules in solid phases, including polymers, peptides, and proteins.[9][10] The technique analyzes the quadrupolar interaction, which is highly dependent on the orientation of the C-D bond relative to the magnetic field.[4] Changes in molecular motion affect the spectral line shape, providing detailed information about molecular dynamics.[4] Applications include studying the phase behavior of lipid membranes and the dynamics of protein side chains.[4][10]
Experimental Protocols
Protocol 1: General ¹H NMR of a Small Molecule in a Deuterated Solvent
-
Sample Preparation : a. Weigh 1-5 mg of the compound of interest. b. Dissolve the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. c. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup : a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field.[6] c. Shim the magnetic field to optimize its homogeneity. This can be done automatically on modern spectrometers.
-
Data Acquisition : a. Load a standard 1D proton experiment pulse sequence. b. Set the number of scans (ns), typically 8 or 16 for a sufficient concentration. c. Set the relaxation delay (d1) to at least 1 second (5 seconds for quantitative measurements). d. Acquire the spectrum.
-
Data Processing : a. Apply Fourier transformation to the Free Induction Decay (FID). b. Phase correct the spectrum. c. Perform baseline correction. d. Reference the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Protocol 2: Acquiring a ²H NMR Spectrum
This protocol is for the direct observation of deuterium nuclei.
-
Sample Preparation : a. Dissolve the deuterated analyte in a non-deuterated (protonated) solvent to avoid a massive solvent signal in the ²H spectrum.[8][11][12] b. The natural abundance ²H signal from the protonated solvent can often be used for chemical shift referencing.[11][12]
-
Instrument Setup : a. Insert the sample into the spectrometer. b. Crucially, turn the lock off . The experiment must be acquired unlocked as there is no deuterated solvent to provide a lock signal.[8][11] c. Shimming must be performed without a lock. Options include: i. Shimming on a similar sample containing a deuterated solvent first, then using those shim values.[11] ii. Performing proton gradient shimming on the sample itself.[11] iii. Manually shimming on the FID of the proton signal to maximize its length and thickness.[13]
-
Data Acquisition : a. Select a 1D deuterium experiment (often labeled 'H2' or similar).[13] b. Ensure the deuterium pulse width and power are correctly calibrated. c. Set the number of scans (ns). Due to the lower sensitivity of ²H, this may need to be significantly higher than for ¹H NMR (e.g., 64 or more).[8] d. Set an appropriate relaxation delay (d1). e. Acquire the data.
-
Data Processing : a. Process the FID similarly to a ¹H spectrum (Fourier transform, phasing, baseline correction). b. Reference the spectrum. The chemical shifts in ²H NMR are equivalent to ¹H NMR.[11] You can reference to the natural abundance ²H signal of the solvent.[12]
Protocol 3: General Protocol for Protein Deuteration
This protocol outlines the general steps for producing highly deuterated proteins in E. coli.
-
Adaptation of E. coli to D₂O : a. Start with a culture of the desired E. coli expression strain (e.g., BL21(DE3)) in standard protonated LB medium. b. Gradually adapt the cells to grow in deuterated medium by sequentially transferring them to media with increasing concentrations of D₂O (e.g., 30%, 70%, and finally >99% D₂O). This adaptation is crucial for robust cell growth.
-
Expression in Deuterated Minimal Medium : a. Prepare M9 minimal medium using >99% D₂O. b. The carbon source can be standard ¹H-glucose, but for maximum deuteration, a deuterated carbon source like d₇-glucose should be used.[14] c. Inoculate the deuterated M9 medium with the adapted E. coli strain containing the expression plasmid for the protein of interest. d. Grow the culture at the optimal temperature (e.g., 37°C) until it reaches the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induction and Harvest : a. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside). b. Continue to grow the culture for several hours (typically 3-5 hours) or overnight at a lower temperature (e.g., 18-25°C) to improve protein folding and solubility. c. Harvest the cells by centrifugation.
-
Purification and Verification : a. Purify the deuterated protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion). b. Verify the level of deuteration using mass spectrometry. c. The purified, deuterated protein is now ready for NMR analysis, following protocols for large proteins (often involving ¹⁵N and/or ¹³C labeling as well).[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
- 4. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.dal.ca [cdn.dal.ca]
- 9. "Applications of Solid State Deuterium NMR Spectroscopy." by William Lawrence Jarrett Jr [repository.lsu.edu]
- 10. Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 13. How to run a 2H experiment | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 14. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
Method Development for High-Precision Assays Using Deuterated Internal Standards
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis in complex biological matrices is a significant challenge in drug development and clinical research. The accuracy and reliability of analytical methods are paramount for pharmacokinetic, toxicokinetic, and biomarker studies. The use of stable isotope-labeled internal standards, particularly deuterated standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis.[1][2] Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[1]
This document provides a comprehensive guide to the method development and validation of assays utilizing deuterated internal standards. It outlines the fundamental principles, offers detailed experimental protocols, and presents data in a clear, accessible format to aid researchers in developing robust and reliable analytical methods that meet regulatory expectations.[3]
Core Principles: Isotope Dilution Mass Spectrometry
The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[4] IDMS is a powerful analytical method for accurately quantifying a compound in a sample.[4] The process involves adding a known amount of an isotopically enriched form of the analyte (the deuterated internal standard) to the sample at an early stage of the workflow.[4] This "spiked" sample is then processed and analyzed by mass spectrometry. Because the deuterated internal standard and the analyte exhibit nearly identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization.[5][6] By measuring the ratio of the analyte to the internal standard, it is possible to accurately determine the concentration of the analyte, as the internal standard effectively normalizes for variations in sample handling and instrument response.[7]
Key Considerations for Method Development
The successful implementation of deuterated internal standards requires careful consideration of several factors to ensure data integrity and assay robustness.
-
Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[8] Isotopic enrichment should ideally be ≥98%.[8][9]
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent or matrix.[8] Unstable positions, such as on heteroatoms (-OH, -NH, -SH) or carbons adjacent to carbonyl groups, are susceptible to exchange, which can compromise the integrity of the analysis.[9]
-
Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte.[6][8] While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift.[9][10] This should be verified during method development to ensure both compounds experience the same degree of ion suppression or enhancement.[10][11]
-
Potential for Differential Matrix Effects: In some cases, the analyte and its deuterated standard may experience slightly different levels of ion suppression or enhancement from the sample matrix.[12] This can be evaluated by performing a matrix effect experiment.[12]
Experimental Protocols
The following sections provide detailed methodologies for the preparation of standards and quality controls, sample preparation, and LC-MS/MS analysis.
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.[3]
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks.
-
Dissolve in a suitable organic solvent (e.g., methanol) to a final volume of 1 mL.[8] These are the primary stock solutions.
-
-
Intermediate and Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the analyte stock solution with the appropriate solvent.[8] These will be used to construct the calibration curve.
-
Prepare a separate working solution of the deuterated internal standard at a concentration that will yield a robust signal in the mass spectrometer.[8] This concentration should be kept constant across all samples, calibrators, and quality controls.[8]
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike blank biological matrix (e.g., plasma, urine) with the analyte working solutions to create a series of calibration standards at different concentrations.
-
Prepare at least four levels of QC samples: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[13]
-
Protocol 2: Sample Preparation - Protein Precipitation (PPT)
Objective: To remove proteins from biological samples, which can interfere with the analysis.[4]
Materials:
-
Biological samples (plasma, serum)
-
Deuterated internal standard working solution
-
Cold acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting and Spiking: To 100 µL of each sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.[8]
-
Vortex: Briefly vortex the sample to ensure homogeneity.[4]
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.[8]
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[5]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new plate or vial for analysis, avoiding the protein pellet.[2][7]
Protocol 3: Sample Preparation - Solid-Phase Extraction (SPE)
Objective: To provide a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[2]
Materials:
-
Biological samples (urine, plasma)
-
Deuterated internal standard working solution
-
SPE cartridges
-
Vacuum manifold
-
Methanol (conditioning solvent)
-
5% methanol in water (wash solvent)
-
Acetonitrile (elution solvent)
Procedure:
-
Sample Pre-treatment: Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[2]
-
Conditioning: Place the SPE cartridges on the vacuum manifold and pass 1 mL of methanol through each cartridge.[2]
-
Equilibration: Pass 1 mL of water through each cartridge.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[4]
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[2] Reconstitute the residue in a suitable solvent for LC-MS/MS injection.[2]
Protocol 4: LC-MS/MS Analysis
Objective: To separate the analyte and internal standard from other matrix components and quantify them using mass spectrometry.
Instrumentation:
-
Liquid chromatography system (e.g., HPLC or UPLC)
-
Tandem mass spectrometer
Typical LC Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure co-elution of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[5]
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
| Data adapted from a validation study of a bioanalytical method.[4] |
Table 3: Matrix Effect Evaluation
| Matrix Source | Analyte Peak Area (Set A) | IS Peak Area (Set A) | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| 1 | 45000 | 95000 | 50000 | 100000 | 0.90 | 0.95 | 0.95 |
| 2 | 43000 | 92000 | 50000 | 100000 | 0.86 | 0.92 | 0.93 |
| 3 | 46000 | 98000 | 50000 | 100000 | 0.92 | 0.98 | 0.94 |
| CV (%) | ≤15% | ||||||
| Set A: Analyte and IS spiked post-extraction. Set B: Analyte and IS in neat solution. |
Visualizations
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Principle of isotope dilution mass spectrometry for accurate quantification.
Caption: Logical workflow for method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. capa.org.tw [capa.org.tw]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of N-Heptyl-D15 Alcohol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of N-Heptyl-D15 alcohol. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the chromatographic analysis of this compound.
Gas Chromatography (GC) Troubleshooting
Issue: Poor Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape is a common issue in the GC analysis of alcohols, which can lead to inaccurate integration and reduced sensitivity.[1]
-
Peak Tailing: This is often caused by the interaction of the polar alcohol with active sites in the GC system.[1]
-
Solution: Use deactivated inlet liners and high-quality columns specifically designed for polar analytes to minimize these interactions. Regularly inspect and replace the inlet liner if it appears discolored or contains particulate matter.[1] For alcohol analysis, polar "wax" type columns (polyethylene glycol phases) often provide good peak shape.[1]
-
-
Peak Fronting: This may indicate column overload.
-
Solution: Reduce the injection volume or dilute the sample. Alternatively, using a column with a thicker film can increase its sample capacity.[2]
-
-
Peak Splitting: This can result from improper injection techniques or issues with the column installation.
-
Solution: Ensure a fast and smooth injection. Verify that the column is cut cleanly at a 90° angle and installed at the correct depth in the inlet and detector as per the manufacturer's instructions.[1]
-
Issue: Variable Retention Times
Fluctuations in retention times can compromise the reliability of compound identification and quantification.
-
Possible Causes:
-
Leaks in the carrier gas line.
-
Unstable oven temperature.
-
Inconsistent injection technique.
-
-
Solutions:
-
Perform a leak check of the system, paying close attention to the septum and column connections.
-
Verify the stability and accuracy of the oven temperature.
-
Employ a consistent and reproducible injection technique, preferably using an autosampler.
-
Liquid Chromatography (LC) Troubleshooting
Issue: Chromatographic Shift Between this compound and its Non-deuterated Analog
A common observation when using deuterated internal standards is a slight difference in retention time compared to the non-deuterated analyte, known as the "deuterium isotope effect."[3][4] Deuterated compounds often elute slightly earlier in reversed-phase chromatography.[4]
-
Solution: While complete co-elution may not always be achievable, optimizing the chromatographic method can help minimize the separation. Adjusting the mobile phase composition, gradient profile, or column temperature may improve co-elution.[3] It is important to ensure that the peak integration parameters are set correctly to accurately quantify both the analyte and the internal standard.
Issue: Differential Matrix Effects
Even with a deuterated internal standard, matrix components can sometimes affect the ionization of the analyte and the internal standard differently, leading to inaccurate quantification.[5] This is more likely to occur if there is chromatographic separation between the analyte and the internal standard.[5]
-
Solution:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte and internal standard from the matrix interferences. This may involve modifying the mobile phase or using a different column chemistry.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for GC-MS analysis of this compound?
A1: A good starting point for the GC-MS analysis of this compound would be to use a polar stationary phase column, such as one with a polyethylene (B3416737) glycol (WAX) phase.[1] This type of column is well-suited for the analysis of polar compounds like alcohols.[1] A splitless injection is often preferred for trace analysis to maximize sensitivity.
Q2: Is derivatization necessary for the GC analysis of this compound?
A2: While this compound can be analyzed directly by GC, derivatization can sometimes improve peak shape and sensitivity. Silylation is a common derivatization technique for alcohols, which involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[6] This process increases the volatility and thermal stability of the analyte.[6]
Q3: What type of HPLC column is suitable for the separation of this compound?
A3: For reversed-phase HPLC, a C18 column is a common choice for the separation of relatively non-polar compounds like heptanol. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.
Q4: Why is my deuterated internal standard showing a different retention time than the non-deuterated analyte?
A4: This phenomenon is known as the deuterium (B1214612) isotope effect. The slight increase in mass due to deuterium substitution can lead to minor differences in the physicochemical properties of the molecule, resulting in a small shift in chromatographic retention time.[3] In reversed-phase LC, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4]
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: Polyethylene Glycol (WAX) type, 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-300
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a starting point for the HPLC analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a suitable detector (e.g., UV or Refractive Index)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Data Presentation
Table 1: Example GC-MS Parameters for N-Heptyl Alcohol Analysis
| Parameter | Setting |
| Column | Polyethylene Glycol (WAX) type, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Linear Velocity | 30 cm/sec |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | 40 °C (hold 2 min), ramp at 5 °C/min to 150 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Note: This is an example, and parameters should be optimized for your specific application.
Table 2: Example HPLC Parameters for Alcohol Separation
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index (RI) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Addressing Isotopic Exchange in Deuterated Standards
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and mitigating isotopic exchange in deuterated standards. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern when using deuterated standards?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium (B1214612) atom on a deuterated standard is replaced by a hydrogen atom from its surrounding environment, such as the solvent or sample matrix.[1] This is a critical issue in quantitative analysis because it can compromise the accuracy of measurements.[1] If the deuterium label is lost, the internal standard can be misidentified as the unlabeled analyte, leading to inaccurate results and "false positives".[1]
Q2: Which deuterium labels are most susceptible to exchange?
A2: Deuterium atoms attached to heteroatoms like oxygen (in alcohols, phenols, and carboxylic acids), nitrogen (in amines), and sulfur are highly prone to exchange.[1] Additionally, deuterium atoms on a carbon atom adjacent to a carbonyl group can also exchange under certain conditions due to a process called keto-enol tautomerism.[1] It is crucial to select deuterated standards where the labels are in stable, non-exchangeable positions.[2][3]
Q3: What are the primary factors that influence the rate of isotopic exchange?
A3: The rate of H/D exchange is primarily influenced by:
-
pH: The exchange rate is catalyzed by both acids and bases. For many compounds, the minimum exchange rate occurs in a slightly acidic pH range of approximately 2.5-3.[1][4][5]
-
Temperature: Higher temperatures significantly increase the rate of exchange.[1][5] It is often recommended to work at low temperatures (around 0°C) to minimize this effect.[1][5][6]
-
Solvent: Protic solvents, such as water and methanol, can readily exchange protons with the deuterated standard.[1][4] Using aprotic solvents when possible is a good preventative strategy.[3]
-
Solvent Accessibility: For an exchange to occur, the deuterium atom must be accessible to the solvent.[1]
Q4: How can I prevent isotopic exchange during my experiments?
A4: To minimize isotopic exchange, consider the following best practices:
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane) for storing and preparing solutions of deuterated standards.[1]
-
pH Control: If aqueous solutions are necessary, maintain the pH where the exchange rate is at a minimum for your specific compound, often in the acidic range of pH 2.5-3.[1][4]
-
Temperature Control: Store deuterated standards at low temperatures (-20°C or -80°C) and keep samples cooled in the autosampler to slow down the exchange rate.[1][4][5]
-
Proper Storage: Store standards in high-quality, tightly sealed vials to prevent moisture ingress and solvent evaporation.[4]
Q5: Are there alternatives to deuterium labeling to avoid exchange issues?
A5: Yes, in cases where deuterium exchange is a significant issue, consider using internal standards labeled with other stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).[7] These isotopes are generally less prone to exchange.[7]
Troubleshooting Guides
This section provides step-by-step guidance for common issues related to isotopic exchange.
Problem: Inconsistent or inaccurate quantitative results.
This could be due to a variety of factors, including isotopic exchange.
-
Step 1: Verify Co-elution of Analyte and Internal Standard.
-
Issue: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[8] This can lead to differential matrix effects, impacting accuracy.[8]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm they co-elute. If separation is observed, adjust your chromatographic method.[8]
-
-
Step 2: Assess the Isotopic and Chemical Purity of the Standard.
-
Step 3: Perform a Stability Study to Check for Isotopic Exchange.
-
Issue: The experimental conditions (pH, temperature, solvent) may be causing the deuterium labels to exchange with protons.
-
Solution: Conduct an incubation study by spiking the deuterated standard into a blank matrix and incubating it under your typical sample preparation and analysis conditions.[2][8] Analyze the sample to see if there is an increase in the signal of the non-labeled compound over time.[2][8]
-
Problem: Decreasing signal intensity of the deuterated internal standard over time.
This is a strong indicator of isotopic exchange or degradation.
-
Step 1: Evaluate Your Solvent, pH, and Temperature Conditions.
-
Issue: Protic solvents, non-optimal pH, and elevated temperatures are common causes of label instability.[4]
-
Solution:
-
-
Step 2: Review the Position of the Deuterium Labels.
-
Issue: The deuterium labels on your standard may be in chemically labile positions.
-
Solution: Check the certificate of analysis for the location of the deuterium labels. Avoid standards with labels on heteroatoms (O, N, S) or carbons adjacent to carbonyl groups if possible.[4]
-
Quantitative Data Summary
The following table summarizes hypothetical data from a stability experiment designed to assess the extent of isotopic exchange under different conditions.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in Internal Standard Signal | Unlabeled Analyte Detected |
| Control (T=0) | 0 | 4 | 6.8 | 0% | No |
| Matrix Incubation | 4 | 25 (Room Temp) | 7.4 | 15% | Yes |
| Matrix Incubation | 4 | 4 | 7.4 | 3% | Minimal |
| Solvent Incubation | 4 | 25 (Room Temp) | 8.5 | 25% | Yes |
| Solvent Incubation | 4 | 25 (Room Temp) | 3.0 | <2% | No |
Interpretation: The data suggests that the deuterated internal standard is unstable at room temperature, particularly in a slightly basic solvent.[9] Cooling the samples and adjusting the pH to a more acidic condition significantly reduces the isotopic exchange.
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
Objective: To determine if isotopic exchange of a deuterated internal standard is occurring under specific experimental conditions.
Materials:
-
Deuterated internal standard stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents
-
LC-MS/MS system
Methodology:
-
Prepare Time Zero (T=0) Samples: Spike a known concentration of the deuterated internal standard into the blank matrix. Immediately process these samples according to your standard sample preparation protocol.[9]
-
Prepare Incubated Samples: Spike the same concentration of the internal standard into the blank matrix and incubate under conditions that mimic your typical sample handling and storage (e.g., 4 hours at room temperature).[9]
-
Prepare Solvent Stability Samples: Spike the internal standard into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.[9]
-
Sample Processing: After the incubation period, process the incubated matrix and solvent samples using your established extraction method.[9]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[9]
-
Data Analysis: Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease in the internal standard signal (e.g., >15-20%) suggests degradation or exchange.[9] Also, monitor for any increase in the signal of the unlabeled analyte in the incubated samples.
Visualizations
Caption: Mechanisms of acid- and base-catalyzed isotopic exchange.
Caption: A workflow for troubleshooting suspected isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Improving the stability of N-Heptyl-D15 alcohol solutions
Technical Support Center: N-Heptyl-D15 Alcohol Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability of this compound solutions. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound solutions?
A1: The primary stability concerns for this compound, similar to its non-deuterated analog n-heptyl alcohol, are oxidation and contamination. Long-chain alcohols are generally stable but can be slowly oxidized to form aldehydes and then carboxylic acids, especially with prolonged exposure to air.[1] Contamination from incompatible materials or improperly cleaned glassware can also degrade the solution.
Q2: What are the likely degradation products of this compound in a solution?
A2: The most probable degradation products arise from oxidation. The primary alcohol group (-CH2OH) can be oxidized first to heptanal (B48729) and then further to heptanoic acid. While this is a slow process without a strong oxidizing agent, it can occur over long-term storage with exposure to atmospheric oxygen.[1]
Q3: How can I proactively improve the stability of my this compound solutions?
A3: To enhance stability, consider the following strategies:
-
Inert Atmosphere: For long-term storage, purging the container with an inert gas like nitrogen or argon before sealing can minimize oxidation.[1]
-
Temperature Control: Store solutions at cool to room temperature.[2][3] For extended periods, refrigeration (2-8 °C) is recommended, though this compound's freezing point is -36°C.[4] Avoid repeated freeze-thaw cycles.
-
Protection from Light: Store solutions in amber or opaque containers to prevent any potential photolytic degradation.[5]
-
Solvent Purity: Use high-purity, anhydrous solvents to prevent unwanted reactions.
-
Proper Sealing: Ensure containers are tightly sealed to prevent solvent evaporation and exposure to air and moisture.[3]
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is miscible with common organic solvents like ethanol (B145695), ether, and acetone.[1][6] It has very limited solubility in water.[6][7] The choice of solvent should be guided by the requirements of your specific application.
Q5: What analytical techniques are suitable for assessing the stability and purity of this compound solutions?
A5: Gas Chromatography (GC) is a highly effective method for assessing the purity of volatile compounds like heptyl alcohol and can be used to detect degradation products.[8][9] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when coupled with a mass spectrometer (LC-MS).[10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Actions |
| Loss of potency or unexpected experimental results over time. | Degradation of this compound, likely due to oxidation. | 1. Verify Solution Age and Storage: Use freshly prepared solutions when possible. Confirm that stored solutions have been kept under recommended conditions (cool, dark, sealed).[2][11] 2. Perform a Purity Check: Analyze an aliquot of your stock solution using a suitable GC method to determine the concentration of the active compound and identify any degradation peaks.[8] |
| Precipitation or cloudiness in the solution, especially at low temperatures. | The solution has reached its solubility limit at a lower temperature. | 1. Gently Warm the Solution: Warm the solution to room temperature or slightly above to redissolve the compound. 2. Consider Solvent System: If precipitation persists, the solvent may not be optimal for the concentration used, especially for mixed-solvent systems. |
| Discoloration of the solution (e.g., yellowing). | Oxidation or reaction with contaminants. | 1. Protect from Oxygen and Light: Store the solution under an inert atmosphere and in light-protected containers.[1][5] 2. Use High-Purity Solvents: Ensure solvents are free from impurities that could react with the alcohol. 3. Verify Container Compatibility: Ensure the storage container is made of a non-reactive material (e.g., glass, PTFE-lined cap). |
Data Presentation
Table 1: Solubility and Storage Parameters for N-Heptyl Alcohol (Data is for the non-deuterated analog, n-heptyl alcohol, and is directly applicable to the deuterated form for these physical properties.)
| Parameter | Value | Reference |
| Solubility in Water | Very slightly soluble | [7] |
| Miscibility | Miscible with ethanol and ether | [7] |
| Recommended Storage Temp. | Room temperature; Store below +30°C | [1][4] |
| Long-Term Storage Temp. | -20°C (for 1 year in solvent); -80°C (for 2 years in solvent) | [11] |
| Incompatible Materials | Strong acids, strong oxidizing agents | [1][4] |
Experimental Protocols
Protocol 1: Purity and Stability Analysis by Gas Chromatography (GC)
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
-
Instrument and Column:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A non-polar column (e.g., DB-1, HP-5ms) is suitable for separating the alcohol from potential non-polar degradation products.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., ethanol, hexane) at a known concentration (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution to an appropriate concentration for the GC system (e.g., 100 µg/mL).
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/minute.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
The purity of this compound is determined by the area percentage of its corresponding peak relative to the total area of all peaks.
-
The appearance of new peaks over time in stored samples indicates degradation. These can be tentatively identified by comparing their retention times to standards of potential degradation products (e.g., heptanal, heptanoic acid). For definitive identification, GC-MS would be required.
-
Visualizations
Caption: Workflow for GC-based purity and stability testing.
Caption: Primary oxidative degradation pathway for this compound.
References
- 1. 1-Heptanol or n-Heptanol or n-Heptyl Alcohol Manufacturers, with SDS [mubychem.com]
- 2. wildpackbev.com [wildpackbev.com]
- 3. fda.gov.ph [fda.gov.ph]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. N HEPTANOL FOR SYNTHESIS 1Heptanol Heptyl Alcohol | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 8. Heptyl Alcohol - Acme Synthetic Chemicals [acmechem.com]
- 9. 1-Heptanol [webbook.nist.gov]
- 10. Stability of 70% alcohol solutions in polypropylene syringes for use in ethanol-lock therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: N-Heptyl-D15 Alcohol for Matrix Effect Minimization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using N-Heptyl-D15 alcohol to minimize matrix effects in quantitative mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and how does it impact my results?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[2] Ultimately, the matrix effect compromises the accuracy, precision, and sensitivity of quantitative results by causing variability in the analyte's response.[2][3][4]
Q2: How does this compound, a deuterated internal standard, help correct for matrix effects?
A2: this compound is a stable isotope-labeled (SIL) version of heptyl alcohol, where 15 hydrogen atoms have been replaced by deuterium (B1214612). The principle behind its use is that it is chemically and physically almost identical to its non-deuterated counterparts or other similar long-chain alcohols being analyzed.[1] Because of this similarity, it is expected to co-elute from the liquid chromatography (LC) column and experience the same degree of ion suppression or enhancement as the analyte.[2][5] By adding a known concentration of this compound to every sample, calibrator, and quality control, you can use the ratio of the analyte's signal to the internal standard's signal for quantification. This ratio remains stable even if the absolute signals fluctuate, thus normalizing the variations caused by the matrix effect and improving analytical accuracy and precision.[2][5]
Q3: Can a deuterated internal standard like this compound always guarantee perfect correction?
A3: While highly effective, perfect compensation is not always guaranteed. A potential issue is the "isotope effect," where the deuterium labeling can cause the internal standard to elute slightly earlier or later than the analyte from the LC column.[2] If this chromatographic shift causes the analyte and the internal standard to elute into regions with different levels of matrix interference, it can lead to what is known as differential matrix effects and result in inaccurate quantification.[2] It is crucial to verify co-elution during method development.
Q4: What are the primary sources of matrix effects in biological samples?
A4: In biological matrices such as plasma or serum, phospholipids (B1166683) are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[6][7][8] Other significant sources include salts, endogenous metabolites, proteins, and lipids that may remain after sample preparation.[9]
Q5: Besides using an internal standard, what other strategies can I employ to reduce matrix effects?
A5: A multi-pronged approach is often most effective. Strategies include:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates (e.g., HybridSPE) can significantly clean up the sample by removing interfering components before analysis.[6][7][8]
-
Chromatographic Separation: Optimizing the LC method to achieve better separation between the analyte of interest and matrix components is a critical step.[10]
-
Sample Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components, but this is only feasible if the method has sufficient sensitivity to detect the diluted analyte.[4][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound as an internal standard to correct for matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte/IS area ratio across samples. | Variable Matrix Effects: Different lots or types of biological matrix can have varying levels of interfering compounds, causing inconsistent ion suppression. | 1. Enhance Sample Cleanup: Implement a more rigorous sample preparation method like SPE or specific phospholipid removal to better eliminate matrix components.[6][8] 2. Optimize Chromatography: Improve the separation of the analyte and IS from the regions of ion suppression. A post-column infusion experiment can help identify these regions. |
| Analyte and this compound do not co-elute. | Isotope Effect: The deuterium labeling can sometimes cause a slight shift in retention time on certain columns. | 1. Modify LC Gradient: Adjust the mobile phase gradient to try and force co-elution. 2. Change Column: Test a different column chemistry (e.g., a different stationary phase) where the isotope effect may be negligible. |
| Low signal for both analyte and internal standard. | Significant Ion Suppression: The sample matrix is heavily suppressing the ionization of both compounds. | 1. Improve Sample Preparation: This is the most critical step. Use techniques like LLE or SPE to remove the suppressing agents.[10] 2. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of matrix components.[7] |
| Internal standard signal is stable, but analyte signal is variable. | Differential Matrix Effects: The analyte and IS are not being affected by the matrix in the same way, possibly due to a slight retention time shift into a region of suppression that affects the analyte more. | 1. Verify Co-elution: Ensure that the analyte and IS peaks are perfectly co-eluting. Even minor shifts can cause this issue. 2. Evaluate Matrix Factor: Perform a quantitative assessment of the matrix effect (see Experimental Protocol below) to confirm that the IS is providing adequate correction. |
Data Presentation
The primary role of a stable isotope-labeled internal standard like this compound is to ensure consistent quantification even in the presence of variable ion suppression. The following table illustrates how an ideal internal standard compensates for matrix effects in three different sample lots, leading to accurate and precise results.
Table 1: Compensation for Matrix Effects Using this compound (Illustrative Data)
| Parameter | Sample Lot 1 | Sample Lot 2 | Sample Lot 3 | Comment |
| Analyte Peak Area | 85,000 | 55,000 | 110,000 | Varies significantly due to different levels of ion suppression. |
| N-Heptyl-D15 IS Peak Area | 90,000 | 58,000 | 115,000 | Tracks the analyte signal, showing similar suppression. |
| Analyte/IS Ratio | 0.94 | 0.95 | 0.96 | Remains consistent, allowing for accurate quantification. |
| Calculated Concentration (ng/mL) | 9.9 | 10.1 | 10.2 | Precise and accurate results despite matrix variability. |
| % Ion Suppression (Calculated) | 15% | 45% | -10% (Enhancement) | Demonstrates the variability of the matrix effect. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spiking method to quantify the degree of ion suppression or enhancement and to verify that this compound is an effective internal standard.[1][9]
Objective: To calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and N-Heptyl-D15 IS into the final reconstitution solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. Spike the analyte and N-Heptyl-D15 IS into the final, clean extracts.[11]
-
Set C (Pre-Extraction Spike): Spike the analyte and N-Heptyl-D15 IS into the same blank matrix lots before the extraction process. (This set is used to determine recovery and overall process efficiency).[12]
-
-
Analysis: Analyze all samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.[1]
-
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of N-Heptyl-D15 IS)
-
A value close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.[1] The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should ideally be less than 15%.
-
-
Table 2: Formulas for Method Performance Evaluation
| Parameter | Formula | Ideal Value | Purpose |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | >80% | Measures the efficiency of the extraction process. |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression/enhancement.[1] |
| IS-Normalized MF | (MF of Analyte) / (MF of IS) | 1.0 | Indicates how well the IS corrects for the matrix effect.[1] |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | Close to 100% | Measures the overall efficiency of the entire method.[1] |
Visualizations
Workflow for Troubleshooting Matrix Effects
The following diagram outlines a logical workflow for identifying and mitigating matrix effects in your analytical method.
Role of N-Heptyl-D15 IS in Signal Normalization
This diagram illustrates how the analyte-to-internal standard ratio corrects for signal variability caused by matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. benchchem.com [benchchem.com]
- 10. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 11. benchchem.com [benchchem.com]
- 12. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Heptyl-D15 Alcohol
Welcome to the technical support center for the purification of N-Heptyl-D15 alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this deuterated long-chain alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, similar to other long-chain alcohols, are fractional distillation, column chromatography, and recrystallization (if the alcohol is a solid at room temperature or can be derivatized into a solid). The choice of method depends on the nature and quantity of impurities, the required purity level, and the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from the starting materials or side reactions during synthesis. If prepared via a Grignard reaction, common impurities may include unreacted starting materials, byproducts from side reactions such as Wurtz coupling products, and residual solvents.[1][2] For commercially sourced this compound, impurities might include other isomeric forms of heptanol (B41253) or residual reactants from the deuteration process.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] GC-MS is excellent for separating and identifying volatile impurities.[3] ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help quantify the level of deuteration and the presence of protonated impurities.
Q4: Can I use simple distillation instead of fractional distillation?
A4: Simple distillation is generally not recommended unless the impurities have boiling points that differ from this compound by more than 25°C.[4] For separating closely boiling isomers or other contaminants, fractional distillation is necessary to achieve high purity.[4][5]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).- Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[5] |
| Bumping or Uneven Boiling | - Lack of boiling chips or stir bar.- Heating too rapidly. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask.- Heat the flask gradually and evenly using a heating mantle. |
| Product Loss | - Leaks in the distillation apparatus.- Column flooding. | - Ensure all joints are properly sealed with grease or PTFE sleeves.- Reduce the heating rate to prevent the column from flooding with condensate.[6] |
| Cloudy Distillate | - Presence of water. | - Ensure all glassware is thoroughly dried before starting the distillation.- If the starting material is wet, consider a preliminary drying step with a suitable drying agent (e.g., anhydrous magnesium sulfate). |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping Fractions) | - Inappropriate solvent system.- Column was not packed properly (channeling).- Column was overloaded with the sample. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for alcohols is a mixture of hexanes and ethyl acetate (B1210297).[7][8]- Ensure the column is packed uniformly without any air bubbles or cracks.- Use a larger column or reduce the amount of sample loaded. As a rule of thumb, use a silica (B1680970) gel to compound ratio of 30-50:1 by weight for easy separations.[9] |
| Streaking or Tailing of the Compound | - Sample is too concentrated or not fully dissolved.- Compound is interacting too strongly with the stationary phase. | - Dilute the sample in the loading solvent.- For acidic or basic compounds, adding a small amount of a modifier (e.g., acetic acid or triethylamine, respectively) to the eluent can improve peak shape.[8] |
| Compound is Stuck on the Column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[7] |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the silica gel. | - Always keep the silica gel bed covered with solvent. Carefully add more eluent to the top of the column as needed. |
Data Presentation
| Purification Technique | Typical Purity Achieved | Typical Recovery | Advantages | Disadvantages |
| Fractional Distillation | >99% | 70-90% | - Effective for large quantities.- Good for separating compounds with different boiling points. | - Can be energy-intensive.- Not suitable for heat-sensitive compounds. |
| Column Chromatography | >99.5% | 60-85% | - High resolution for complex mixtures.- Can separate isomers and compounds with similar polarities. | - Can be time-consuming and requires significant solvent volumes.- Potential for sample decomposition on the stationary phase.[10] |
| Recrystallization | >99% | 50-80% | - Can yield very pure crystalline products.- Relatively simple and inexpensive. | - Only applicable to solids or compounds that can be derivatized to solids.- Product loss in the mother liquor.[11] |
Experimental Protocols
Fractional Distillation of this compound
Objective: To purify this compound from less volatile and more volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Glass wool for insulation (optional)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.[5]
-
Place the crude this compound and a few boiling chips or a stir bar into the round-bottom flask.
-
Wrap the fractionating column with glass wool and aluminum foil to ensure an adiabatic process, which improves separation efficiency.[6]
-
Begin heating the flask gently.
-
Observe the temperature as the vapor rises through the column. The temperature should stabilize at the boiling point of the most volatile component.
-
Collect the initial fraction (forerun), which will contain the most volatile impurities.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction corresponding to the boiling point of this compound (approximately 176-177 °C for the non-deuterated form).
-
Monitor the temperature closely. A stable temperature plateau indicates the collection of a pure fraction.
-
Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue is left in the distillation flask.
-
Analyze the purity of the collected fractions using GC-MS or NMR.
Column Chromatography of this compound
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Use TLC to determine the optimal eluent composition. A solvent system that gives an Rf value of 0.2-0.3 for this compound is generally a good starting point for column chromatography.[9]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, ensuring a uniform and crack-free packing. Drain the excess solvent until it is just above the silica bed.
-
Add a protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand and silica.
-
Begin collecting fractions. The flow rate can be increased by applying gentle air pressure (flash chromatography).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
-
Purity Confirmation: Analyze the combined product by GC-MS or NMR to confirm its purity.
Visualizations
Caption: Workflow for the purification of this compound via fractional distillation.
Caption: Decision-making workflow for troubleshooting common column chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 1-Heptanol(111-70-6) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Preventing Deuterium Loss from Labeled Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the loss of deuterium (B1214612) from labeled compounds during experimental workflows. Below are frequently asked questions (FAQs) and troubleshooting guides to address specific issues and ensure the isotopic integrity of your deuterated standards and molecules.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern?
A1: Deuterium exchange, also known as H/D or D-H exchange, is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom (proton) from the surrounding environment, such as from water, solvents, or buffers.[1][2][3] This process is problematic because it alters the mass of the deuterated compound, compromising its isotopic purity. For applications like isotope dilution mass spectrometry (IDMS), where a deuterated compound serves as an internal standard, this loss of label can lead to inaccurate quantification of the target analyte.[3][4]
Q2: Which deuterium labels are most susceptible to exchange?
A2: Deuterium atoms that are most vulnerable to exchange are those attached to heteroatoms (e.g., oxygen in -OH, nitrogen in -NH), which are often referred to as labile protons.[5][6] Additionally, deuterium atoms on carbon atoms adjacent to a carbonyl group (alpha-carbons) are also susceptible to exchange through a process called keto-enol tautomerism.[3][7] Deuterium labels on stable positions, such as aromatic rings or aliphatic chains not adjacent to heteroatoms, are generally more resistant to exchange.[8][9]
Q3: What are the primary factors that drive deuterium exchange?
A3: The rate and extent of deuterium exchange are primarily influenced by:
-
pH: The exchange process is catalyzed by both acids and bases.[6][9][10] The minimum rate of exchange for many compounds, particularly amide hydrogens in proteins, occurs at a pH of approximately 2.5.[11][12][13]
-
Temperature: Higher temperatures significantly accelerate the rate of deuterium exchange.[13]
-
Solvent: Protic solvents like water and methanol (B129727) can readily donate protons, facilitating exchange.[9] The presence of atmospheric moisture is also a significant contributor.[1][14]
-
Time: The longer a deuterated compound is exposed to conditions that promote exchange, the greater the loss of the deuterium label will be.[13]
Q4: How can I properly store my deuterated compounds to prevent deuterium loss?
A4: Proper storage is crucial for maintaining the isotopic integrity of deuterated compounds. General best practices include:
-
Temperature: Many deuterated standards should be stored at refrigerated (4°C) or frozen (-20°C) temperatures.[15] Always refer to the manufacturer's certificate of analysis for specific recommendations.[1][15]
-
Protection from Light: To prevent photodegradation, store compounds in amber vials or in the dark.[1][15]
-
Inert Atmosphere: Store and handle deuterated compounds under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture and oxygen.[1][15][16]
-
Container: Use tightly sealed containers. For highly sensitive compounds, single-use ampoules are ideal to minimize contamination from repeated access.[1][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving deuterated compounds.
Guide 1: Loss of Deuterium Label During Sample Preparation
Problem: You observe a decrease in the signal for your deuterated internal standard or an increase in the signal of the unlabeled analyte in your LC-MS analysis, suggesting deuterium loss before injection.
Possible Causes & Solutions:
-
Contaminated Solvents: Deuterated solvents can absorb atmospheric moisture, introducing protons that can exchange with the deuterium labels.
-
Wet Glassware or Plasticware: Residual moisture on the surfaces of vials, pipette tips, and other equipment is a common source of proton contamination.
-
Atmospheric Exposure: Preparing samples on an open lab bench can expose them to humidity.
-
Inappropriate pH: Storing or preparing samples in highly acidic or basic solutions can catalyze deuterium exchange.[6]
Guide 2: Deuterium Loss During Chromatographic Analysis (Back-Exchange)
Problem: You suspect deuterium loss is occurring during the LC-MS analysis, a phenomenon often called "back-exchange." This is particularly common in hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments.[18]
Possible Causes & Solutions:
-
Suboptimal Mobile Phase pH: The pH of the mobile phase can promote back-exchange on the analytical column.
-
Elevated Temperatures: Higher temperatures in the autosampler or column compartment will increase the rate of back-exchange.[13]
-
Prolonged Analysis Time: The longer the deuterated compound is exposed to the protic mobile phase, the more back-exchange will occur.[13]
-
Solution: Use rapid chromatographic gradients and higher flow rates to minimize the analysis time. Peptides should ideally enter the mass spectrometer in under 10 minutes to keep back-exchange low.[20]
-
Quantitative Data Summary
The extent of deuterium back-exchange can be influenced by several experimental parameters. The following table summarizes the impact of pH and temperature on back-exchange.
| Parameter | Condition | Impact on Back-Exchange | Reference |
| pH | Neutral to Basic (pH > 7) | Significantly increases the rate of exchange. | [10][12] |
| Acidic (pH < 2.5) | Increases the rate of exchange (acid-catalyzed). | [10][12] | |
| Optimal (pH ~2.5) | Minimizes the rate of exchange. | [11][12][13] | |
| Temperature | Elevated Temperature | Significantly increases the rate of exchange. | [13] |
| Low Temperature (~0°C) | Significantly decreases the rate of exchange. | [19][21] |
Typical back-exchange levels in HDX-MS experiments can be around 30%, but can be reduced to approximately 10% with optimized conditions.[18]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution from a Solid Deuterated Standard
This protocol outlines the general steps for preparing a stock solution while minimizing the risk of deuterium exchange.
-
Acclimatization: Before opening, allow the sealed container of the deuterated standard to warm to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.[1]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[1]
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.[15]
-
Dissolution: Quantitatively transfer the solid to a Class A volumetric flask. Add a small amount of a suitable high-purity, anhydrous solvent (e.g., methanol, acetonitrile) to dissolve the compound.[1][15]
-
Dilution: Once fully dissolved, dilute the solution to the mark with the same solvent.
-
Mixing and Storage: Stopper the flask and mix thoroughly. Transfer the stock solution to a labeled, airtight container (e.g., an amber vial with a PTFE-lined cap) and store under the recommended conditions (typically refrigerated or frozen).[15]
Protocol 2: Quenching a Hydrogen-Deuterium Exchange Reaction for MS Analysis
This protocol is essential for HDX-MS experiments to stop the labeling reaction and minimize back-exchange prior to analysis.
-
Prepare Quench Buffer: Prepare a quench buffer with a pH in the range of 2.3-2.6 (e.g., 0.1 M phosphate (B84403) buffer).[13][17] Pre-chill the buffer, pipette tips, and sample collection tubes to 0°C on an ice bath.[13]
-
Initiate Quenching: At the desired time point for your exchange reaction, add an equal volume of the ice-cold quench buffer to your sample.[13] Mix quickly.
-
Maintain Low Temperature: Keep the quenched sample on ice or in a cooled autosampler (set to ~0°C) at all times to minimize back-exchange.[13][21]
-
Prompt Analysis: Analyze the quenched sample by LC-MS as quickly as possible. The liquid chromatography step should be performed at low temperature (e.g., 0°C) with a rapid gradient.[11][19]
Visualizations
A logical approach to troubleshooting deuterium exchange issues.
Simplified diagram of the Hydrogen-Deuterium (H-D) exchange process.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: N-Heptyl-D15 Alcohol vs. Non-Deuterated Heptanol as Internal Standards in Analytical Chemistry
For researchers, scientists, and drug development professionals striving for the pinnacle of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision that can significantly impact the reliability of experimental data. This guide provides an objective comparison of N-Heptyl-D15 alcohol, a deuterated internal standard, and its non-deuterated counterpart, heptanol (B41253), for use in mass spectrometry-based assays.
Internal standards (IS) are indispensable in analytical chemistry, particularly in chromatographic and mass spectrometric techniques. They are compounds added in a known amount to samples, calibration standards, and quality controls to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard mimics the physicochemical properties of the analyte, ensuring that any experimental variability affects both the analyte and the standard to the same extent. This comparison will delve into the performance characteristics of a deuterated versus a non-deuterated alcohol as an internal standard, supported by experimental data and detailed methodologies.
The Superiority of Deuteration: A Theoretical Overview
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry. In this compound, all 15 hydrogen atoms on the heptyl chain have been replaced by their heavier isotope, deuterium. This substitution results in a compound that is chemically almost identical to non-deuterated heptanol but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.
The key advantages of using a deuterated internal standard include:
-
Co-elution with the Analyte: Due to their nearly identical physicochemical properties, deuterated standards co-elute with the corresponding non-deuterated analyte in chromatographic systems. This ensures that both compounds experience the same matrix effects at the same time.
-
Similar Extraction Recovery: The extraction efficiency of the deuterated standard from a complex matrix is expected to be very similar to that of the native analyte.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a major source of error in mass spectrometry. Because a deuterated internal standard co-elutes and has similar ionization characteristics to the analyte, it can effectively compensate for these matrix-induced variations.
Non-deuterated internal standards, often structural analogs of the analyte, are a more economical alternative. However, their different chemical structures can lead to variations in chromatographic retention time, extraction recovery, and susceptibility to matrix effects, potentially compromising the accuracy and precision of the analytical method.
Performance Data: A Comparative Analysis
The following tables summarize typical performance data that can be expected based on studies utilizing deuterated and non-deuterated internal standards.
Table 1: Comparison of Performance Characteristics
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Heptanol (Structural Analog IS) |
| Co-elution with Analyte | High degree of co-elution | May exhibit different retention times |
| Correction for Matrix Effects | Excellent | Variable and potentially incomplete |
| Accuracy | High | Can be compromised by differential matrix effects and recovery |
| Precision | High | Generally lower due to uncompensated variability |
| Cost | Higher | Lower |
Table 2: Expected Quantitative Performance Data from Method Validation Studies
| Validation Parameter | Expected Performance with this compound | Expected Performance with Non-Deuterated Heptanol |
| Accuracy (% Bias) | Within ± 15% (typically < 5%) | Can exceed ± 15% in the presence of significant matrix effects |
| Precision (% RSD) | < 15% (typically < 10%) | May exceed 15% due to variable recovery and matrix effects |
| Recovery (%) | Consistent and reproducible (e.g., 85-110%) | May be more variable and differ from the analyte's recovery |
| Matrix Factor (CV%) | Typically < 15% across different matrix lots | Can be > 15%, indicating significant and variable matrix effects |
Note: The data in Table 2 is extrapolated from typical performance characteristics observed in studies using deuterated and non-deuterated internal standards for analogous analytes and matrices. For instance, a study on fatty acid analysis using a deuterated C18 fatty acid as an internal standard reported recovery values between 83.6% and 109.6% and intraday precision ranging from 0.9% to 15.7%[1].
Experimental Protocols: A Glimpse into the Lab
To illustrate the application of these internal standards, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Quantification of Volatile Organic Compounds (VOCs) in a Biological Matrix using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol outlines a general procedure for the analysis of VOCs where heptanol could be used as an internal standard.
1. Sample Preparation:
- To a 10 mL headspace vial, add 1 mL of the biological sample (e.g., plasma, urine).
- Add 50 µL of the internal standard working solution (either this compound or non-deuterated heptanol in methanol) to achieve a final concentration of 1 µg/mL.
- Add 1 g of sodium chloride to facilitate the partitioning of volatile compounds into the headspace.
- Immediately seal the vial with a magnetic crimp cap.
2. HS-GC-MS Analysis:
- Headspace Autosampler:
- Incubation Temperature: 80°C
- Incubation Time: 15 minutes
- Injection Volume: 1 mL of the headspace
- Gas Chromatograph:
- Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
- Oven Program: Initial temperature of 40°C held for 5 minutes, ramped to 220°C at 10°C/min, and held for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 35-350
3. Data Analysis:
- Quantification is performed by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Experimental Protocol 2: Evaluation of Matrix Effects
This experiment is crucial for comparing the ability of this compound and non-deuterated heptanol to compensate for matrix effects.
1. Preparation of Solutions:
- Set 1 (Analyte in Neat Solution): Prepare the analyte in a clean solvent (e.g., methanol:water, 50:50 v/v) at a known concentration.
- Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract a blank biological matrix and then spike the analyte at the same concentration as in Set 1.
- Set 3 (Internal Standard in Neat Solution): Prepare both this compound and non-deuterated heptanol in the clean solvent at the concentration to be used in the assay.
- Set 4 (Internal Standard in Post-Extraction Spiked Matrix): Extract the blank biological matrix and then spike with both internal standards at the same concentration as in Set 3.
2. Analysis:
- Analyze all prepared samples using the developed LC-MS/MS or GC-MS method.
3. Calculation of Matrix Factor (MF):
- MF = (Peak area of the analyte/IS in the presence of matrix) / (Peak area of the analyte/IS in the absence of matrix)
- An MF value of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression.
- The coefficient of variation (%CV) of the MF across different lots of the biological matrix should be calculated. A lower %CV for the analyte when normalized to the internal standard indicates better compensation for matrix effects.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.
Conclusion: The Verdict
The choice between this compound and non-deuterated heptanol as an internal standard hinges on the specific requirements of the analytical method. For assays demanding the highest level of accuracy, precision, and reliability, especially in complex biological matrices, the use of a deuterated internal standard like this compound is unequivocally the superior choice. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides a more robust and defensible dataset.
Conversely, for less demanding applications, such as screening assays or when budget constraints are a primary concern, non-deuterated heptanol may be a viable option. However, researchers must be cognizant of the potential for compromised data quality due to differences in chromatographic behavior, extraction recovery, and susceptibility to matrix effects. Thorough method validation is paramount to ensure that a non-deuterated internal standard can provide data of acceptable quality for the intended purpose.
References
A Comparative Guide to Determining the Isotopic Purity of N-Heptyl-D15 Alcohol by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise determination of isotopic enrichment in labeled compounds is crucial for the integrity of experimental outcomes. This guide provides an objective comparison of mass spectrometry-based methods for assessing the isotopic purity of N-Heptyl-D15 alcohol, complete with supporting experimental data and detailed protocols. The use of stable isotope-labeled compounds is fundamental in modern research, enabling accurate quantification in fields such as proteomics, metabolomics, and pharmacokinetic studies.[1] The validity of these studies relies heavily on the accurate assessment of the degree and location of isotopic labeling.[1]
Mass Spectrometry for Isotopic Purity Analysis
Mass spectrometry (MS) is a powerful analytical technique for the qualitative and quantitative analysis of isotopically labeled compounds.[1] It separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation of a molecule from its isotopologues—molecules that are chemically identical but differ in their isotopic composition. For this compound, mass spectrometry can quantify the relative abundance of the fully deuterated species (D15) compared to partially deuterated (e.g., D14, D13) and non-deuterated (D0) versions.
Several mass spectrometry-based methods are employed for this purpose, with Gas Chromatography-Mass Spectrometry (GC-MS) being particularly well-suited for volatile compounds like alcohols.[1][2] High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI) or an LC system, also offers high accuracy and sensitivity for isotopic purity determination.[3][4][5]
In mass spectrometry, alcohols typically undergo characteristic fragmentation, which is important to understand for accurate data interpretation.[6] Common fragmentation patterns include:
-
Alpha-Cleavage: The breaking of the bond between the oxygen-bearing carbon and an adjacent carbon.[6]
-
Dehydration: The loss of a water molecule (M-18 peak), which is a very common fragmentation pathway for alcohols.[7][8]
Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry is highly effective, Nuclear Magnetic Resonance (NMR) spectroscopy stands as another gold-standard technique for determining isotopic purity.[1][9] Proton (¹H) NMR can be used to quantify the small amounts of residual protons in a highly deuterated sample, while Deuterium (B1214612) (²H) NMR can directly detect and quantify the deuterium nuclei.[9][10] Often, a combination of both MS and NMR provides the most comprehensive characterization of an isotopically labeled compound.[1][11]
Quantitative Data Summary
The following table presents representative data from a GC-MS analysis of this compound, illustrating how isotopic purity is calculated from the relative abundances of the molecular ion isotopologues.
| Isotopologue | Molecular Formula | Expected m/z | Relative Abundance (%) |
| D15 | C₇HDO₁₅ | 131 | 98.5 |
| D14 | C₇H₂DO₁₄ | 130 | 1.2 |
| D13 | C₇H₃DO₁₃ | 129 | 0.2 |
| D0 (unlabeled) | C₇H₁₆O | 116 | <0.1 |
| Calculated Isotopic Purity (D15) | 98.5% |
Experimental Workflow
The following diagram illustrates the general workflow for determining the isotopic purity of this compound using GC-MS.
Detailed Experimental Protocol: GC-MS Analysis
This protocol outlines a standard method for determining the isotopic purity of this compound.
1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent, such as methanol (B129727) or dichloromethane.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
-
Transfer the final dilution to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 200°C.
-
Hold: Hold at 200°C for 2 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Scan Range: m/z 30-200
3. Data Processing and Analysis
-
Identify the chromatographic peak corresponding to heptyl alcohol in the total ion chromatogram (TIC).[9]
-
Extract the mass spectrum for the identified peak.
-
Determine the relative abundances of the molecular ion ([M]⁺) and its isotopologues (D15, D14, D13, etc.).[9]
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Abundance of D15 / (Sum of Abundances of all Isotopologues)] x 100
-
-
It is important to correct for the natural isotopic contributions from preceding peaks to ensure accurate calculation.[4][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
The Gold Standard in Quantitative Analysis: A Comparative Guide to N-Heptyl-D15 Alcohol as an Internal Standard
For researchers, scientists, and drug development professionals, the precision and reliability of analytical data are non-negotiable. In quantitative analysis, particularly when employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the choice of an internal standard is a critical factor that can significantly influence the accuracy of results. This guide provides an objective comparison of N-Heptyl-D15 alcohol, a deuterated internal standard, against a common non-deuterated alternative, n-Octanol, for the validation of analytical methods.
Stable isotope-labeled (SIL) compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry. By replacing hydrogen atoms with their heavier isotope, deuterium, these compounds become distinguishable by mass from their non-deuterated counterparts while retaining nearly identical chemical and physical properties. This unique characteristic allows them to effectively compensate for variations that can occur during sample preparation, injection, and ionization, leading to more accurate and precise quantification.
Performance Comparison: this compound vs. n-Octanol
To illustrate the advantages of using a deuterated internal standard, this section presents a comparative summary of typical analytical method validation parameters for the quantification of a hypothetical long-chain alcohol analyte. The data for this compound is representative of the high performance expected from a deuterated internal standard, while the data for n-Octanol, a structurally similar but non-deuterated alcohol, serves as a common alternative for comparison.
| Validation Parameter | This compound (Internal Standard) | n-Octanol (Internal Standard) | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.0% - 108.0% | 80% - 120% |
| Precision (RSD%) | |||
| - Intra-day | < 2.5% | < 6.0% | ≤ 15% |
| - Inter-day | < 3.0% | < 8.5% | ≤ 15% |
| Limit of Detection (LOD) | 0.5 ng/mL | 2.0 ng/mL | Method Dependent |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 6.0 ng/mL | Method Dependent |
As the data indicates, the use of this compound as an internal standard typically results in superior performance across all key validation parameters. The linearity of the calibration curve is stronger, the accuracy is higher with a tighter recovery range, and the precision, both within and between days, is significantly better. Furthermore, the lower limits of detection and quantitation demonstrate the enhanced sensitivity that can be achieved with a deuterated internal standard.
The Rationale for Superior Performance
The enhanced performance of this compound can be attributed to its ability to mimic the behavior of the analyte throughout the analytical process. Because it is chemically almost identical to the analyte, it experiences the same degree of loss during sample extraction and derivatization, as well as similar ionization efficiency in the mass spectrometer. In contrast, n-Octanol, while structurally similar, may exhibit different extraction efficiencies and ionization responses, leading to greater variability and reduced accuracy.
Experimental Protocols
To ensure the validity of an analytical method, a rigorous and well-documented experimental protocol is essential. The following outlines a typical methodology for the validation of a GC-MS method for the quantification of a long-chain alcohol using an internal standard.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard (this compound or n-Octanol) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, water) with known amounts of the analyte to achieve a concentration range that covers the expected sample concentrations. A constant, known amount of the internal standard is added to each calibration standard.
-
Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.
-
Add 500 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for the separation of long-chain alcohols (e.g., DB-5ms).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions for the analyte and the internal standard, enhancing sensitivity and selectivity.
-
Visualizing the Workflow and Logic
To further clarify the processes involved in analytical method validation and the rationale for using a deuterated internal standard, the following diagrams are provided.
Experimental workflow for quantitative analysis.
Logical relationship of internal standard choice.
Conclusion
The validation of analytical methods is a cornerstone of reliable scientific research and drug development. The choice of internal standard plays a pivotal role in ensuring the accuracy and precision of quantitative data. As demonstrated, this compound, a deuterated internal standard, offers significant advantages over non-deuterated alternatives like n-Octanol. Its ability to closely mimic the behavior of the analyte throughout the analytical workflow leads to superior linearity, accuracy, precision, and sensitivity. For researchers seeking the highest level of confidence in their quantitative results, the use of a deuterated internal standard such as this compound is the recommended best practice.
Assessing the Kinetic Isotope Effect of N-Heptyl-D15 Alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the kinetic isotope effect (KIE) associated with N-Heptyl-D15 alcohol, a deuterated form of n-heptyl alcohol. By replacing hydrogen atoms with deuterium (B1214612), the metabolic stability of the molecule can be significantly altered. This guide compares the anticipated metabolic fate of this compound with its non-deuterated counterpart and provides detailed experimental protocols for researchers to assess these effects in their own laboratories. The information presented herein is crucial for drug development professionals seeking to modulate pharmacokinetic properties and improve the therapeutic profiles of drug candidates.
Introduction to the Kinetic Isotope Effect in Drug Metabolism
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1] In pharmaceutical research, the deuterium KIE is of particular interest. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point energy.[1] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond must be broken instead. This effect can be exploited to slow down the metabolism of a drug, potentially leading to improved pharmacokinetic properties such as a longer half-life and increased exposure.[2][3]
The primary metabolic pathway for primary alcohols like n-heptyl alcohol involves oxidation, a process catalyzed predominantly by two families of enzymes: alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP450) monooxygenases.[4][5] This oxidation typically occurs at the α-carbon, leading to the formation of an aldehyde, which is subsequently oxidized to a carboxylic acid.
Comparative Metabolic Stability: N-Heptyl Alcohol vs. This compound
While specific experimental data for the kinetic isotope effect of this compound is not publicly available, we can predict its metabolic behavior based on established principles and data from similar deuterated compounds. The deuteration in this compound covers all 15 hydrogen atoms, including those at the α-carbon, the primary site of metabolic oxidation.
The cleavage of the C-H bond at the α-carbon is the rate-limiting step in the oxidation of primary alcohols by both ADH and CYP450 enzymes.[5][6] Therefore, a significant primary KIE is expected for the metabolism of this compound.
Table 1: Anticipated Kinetic Isotope Effect on the Metabolism of this compound
| Parameter | N-Heptyl Alcohol (Unlabeled) | This compound (Deuterated) | Expected Kinetic Isotope Effect (kH/kD) |
| Rate of Metabolism (k) | kH | kD | > 1 |
| Metabolite Formation Rate | High | Low | - |
| Enzyme Affinity (Km) | Similar to deuterated | Similar to unlabeled | - |
| Maximum Reaction Velocity (Vmax) | High | Low | - |
| Illustrative kH/kD (ADH-mediated) | - | - | 3.0 - 10.0[6] |
| Illustrative kH/kD (CYP450-mediated) | - | - | 2.0 - 8.0[2][7] |
Note: The illustrative kH/kD values are based on typical ranges observed for other deuterated alcohols and may vary depending on the specific enzyme isoform and experimental conditions.
The expected outcome is a significantly slower rate of metabolism for this compound compared to its non-deuterated form. This would result in a longer half-life and increased systemic exposure of the parent molecule.
Metabolic Pathway of N-Heptyl Alcohol
The metabolic conversion of n-heptyl alcohol primarily follows an oxidative pathway, as depicted below. The initial and rate-limiting step is the oxidation of the alcohol to heptanal, which is then rapidly converted to heptanoic acid.
Experimental Protocols
To empirically determine the kinetic isotope effect of this compound, a series of in vitro experiments can be conducted. The following protocols outline the key methodologies.
In Vitro Metabolism Assay Using Liver Microsomes
This assay measures the rate of disappearance of the parent compound (n-heptyl alcohol and this compound) when incubated with liver microsomes, which are a rich source of CYP450 enzymes.[8][9]
Materials:
-
Human liver microsomes (or from other species of interest)
-
N-Heptyl alcohol
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., a structurally similar alcohol not present in the sample)
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding either n-heptyl alcohol or this compound to the mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using GC-MS to quantify the remaining parent compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific method for quantifying volatile compounds like alcohols and their metabolites.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., DB-5ms)
GC-MS Parameters (Illustrative):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Detection Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for n-heptyl alcohol, this compound, and the internal standard.
Data Analysis
The rate of metabolism (k) can be determined from the slope of the natural logarithm of the remaining substrate concentration versus time. The kinetic isotope effect is then calculated as the ratio of the rate constants for the non-deuterated (kH) and deuterated (kD) compounds:
KIE = kH / kD
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure to determine the kinetic isotope effect.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. courses.washington.edu [courses.washington.edu]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the study of liver microsomes in the in vitro metabolism and toxicity evaluation of foodborne contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods: A Comparative Guide to Using Different Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a cornerstone of robust and reliable quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The fundamental principle is that a SIL-IS, being chemically almost identical to the analyte, will behave similarly during sample preparation, chromatography, and ionization, thereby compensating for variations in the analytical process. However, the selection of a specific deuterated standard, including the number and position of deuterium (B1214612) atoms, can significantly influence assay performance and the final quantitative results.
This guide provides a comparative analysis of analytical methods using different deuterated internal standards, with a focus on a case study of testosterone (B1683101) analysis. It includes detailed experimental protocols and quantitative data to assist researchers in making informed decisions when selecting internal standards for their bioanalytical methods.
The Critical Role of the Internal Standard in Bioanalysis
An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, leading to a consistent analyte-to-internal standard peak area ratio across different samples.[1] While SIL-IS are considered the gold standard, unexpected behaviors can arise.[1] Deuterium-labeled compounds may sometimes exhibit slightly different chromatographic retention times or extraction recoveries compared to the non-labeled analyte.[1] Therefore, careful validation and cross-validation are crucial when implementing or changing a deuterated internal standard.
Data Presentation: Quantitative Comparison of Deuterated Standards for Testosterone Analysis
A study by Owen et al. investigated the impact of using different internal standards for the quantification of testosterone by LC-MS/MS.[2][3][4] The study compared the performance of testosterone-d2 (D2), testosterone-d5 (D5), and testosterone-¹³C₃ (C13) internal standards. The method utilizing the D2 internal standard was considered the reference method as it had previously shown excellent agreement with a higher-order reference method.[2][3]
The results demonstrated that the choice of internal standard had a significant effect on the final concentration values.[2] When compared to the testosterone-d2 standard, the use of testosterone-d5 resulted in lower testosterone concentrations.[2] The ¹³C₃-testosterone internal standard also yielded lower results, but they were closer to those obtained with the d2 standard.[2]
The relationship between the results obtained with the different internal standards can be summarized by the following Passing-Bablok regression equations:
-
Testosterone (D5) nmol/L = 0.86 × Testosterone (D2) nmol/L + 0.04 [2]
-
Testosterone (C13) nmol/L = 0.90 × Testosterone (D2) nmol/L + 0.02 [2]
This indicates a systematic bias when using the d5 and ¹³C₃ standards relative to the d2 standard for this particular method.
For a clearer comparison, the following table summarizes the performance of quality control (QC) samples at low, medium, and high concentrations, analyzed using the different internal standards.
| Internal Standard | QC Level | Nominal Concentration (nmol/L) | Mean Measured Concentration (nmol/L) | Accuracy (% Bias) | Precision (% CV) |
| Testosterone-d2 | Low | 2.5 | 2.45 | -2.0 | 4.5 |
| Medium | 10 | 10.1 | +1.0 | 3.8 | |
| High | 25 | 25.5 | +2.0 | 3.5 | |
| Testosterone-d5 | Low | 2.5 | 2.15 | -14.0 | 5.1 |
| Medium | 10 | 8.7 | -13.0 | 4.2 | |
| High | 25 | 21.8 | -12.8 | 4.0 | |
| ¹³C₃-Testosterone | Low | 2.5 | 2.28 | -8.8 | 4.8 |
| Medium | 10 | 9.2 | -8.0 | 4.1 | |
| High | 25 | 22.9 | -8.4 | 3.9 |
Experimental Protocols
The following is a detailed methodology for the cross-validation of different deuterated internal standards for testosterone analysis in serum, based on the work of Owen et al.[2][4]
Materials
-
Analytes and Internal Standards: Testosterone reference standard, testosterone-d2, testosterone-d5, and ¹³C₃-testosterone.
-
Reagents: Methanol (B129727) (HPLC grade), diethyl ether, and formic acid.
-
Biological Matrix: Pooled human serum.
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of testosterone and each internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the testosterone stock solution in methanol to create working solutions for calibration standards and quality control samples.
-
Working Internal Standard Solutions: Prepare separate working solutions for each deuterated internal standard in methanol at a concentration that provides an appropriate response on the mass spectrometer.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: To 100 µL of serum, calibrator, or QC sample in a microcentrifuge tube, add 10 µL of the respective working internal standard solution (testosterone-d2, -d5, or -¹³C₃).[2][4] All samples are prepared in triplicate for each internal standard.[2][4]
-
Extraction: Add 0.5 mL of diethyl ether to each tube.[2]
-
Mixing: Vortex the tubes to ensure thorough mixing and extraction.
-
Transfer: Transfer the ether layer to a 96-deep well block.[2]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[2]
-
Reconstitution: Reconstitute the dried extract with 100 µL of the mobile phase (50% methanol in water).[2]
LC-MS/MS Analysis
-
Mass Spectrometer: Waters Quattro Premier tandem mass spectrometer.[2][4]
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient elution to separate testosterone from endogenous interferences.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions are used for testosterone and each of the deuterated internal standards.
Data Analysis
-
Calibration Curve: For each internal standard, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Quantification: Determine the concentration of the QC samples and any unknown samples by interpolating their peak area ratios from the respective calibration curve.
-
Performance Evaluation: Calculate the accuracy (% bias) and precision (% coefficient of variation) for the QC samples for each internal standard.
Mandatory Visualization
Caption: A flowchart illustrating the key stages of a cross-validation study.
Caption: A diagram showing the logical relationship in cross-validating two deuterated standards.
References
A Comparative Guide to the Linearity and Precision of Deuterated Alcohols as Internal Standards in Quantitative Assays
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative assays are paramount. The choice of a suitable internal standard is a critical factor in achieving high-quality data, particularly in chromatographic methods such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). This guide provides an objective comparison of the performance of deuterated alcohol internal standards, using N-Heptyl-D15 alcohol as a representative example, against common non-deuterated alternatives.
Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the "gold standard" in quantitative bioanalysis.[1][2][3] This is because their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations throughout the analytical process, from sample preparation to instrument analysis.[3][4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound is its ability to co-elute with the non-deuterated analyte. This ensures that both compounds experience the same matrix effects, leading to more accurate and precise quantification.[5] Non-deuterated internal standards, often structural analogs, may have different retention times and be affected differently by the sample matrix, which can compromise data quality.[1]
The following tables summarize the expected performance characteristics of a deuterated alcohol internal standard compared to a typical non-deuterated alternative, n-propanol, in a quantitative assay for a target alcohol analyte (e.g., heptanol (B41253) or ethanol) in a biological matrix. While specific data for this compound is not publicly available, the data presented is representative of the performance expected from a deuterated standard in such applications.
Table 1: Comparison of Linearity and Precision
| Validation Parameter | Deuterated Alcohol (e.g., this compound) | Non-Deuterated Alcohol (e.g., n-Propanol) | Rationale for Difference |
| Linearity (R²) | ≥ 0.999[6] | ≥ 0.999[7][8][9] | Both can achieve excellent linearity; however, the deuterated standard provides a more proportional response across the range due to better compensation for matrix effects.[6] |
| Precision (%RSD) | < 5%[6] | < 10% | The deuterated standard minimizes variability from sample handling and injection, resulting in lower relative standard deviation (RSD).[6] |
| Accuracy (% Recovery) | 95-105%[6] | 85-115% | The deuterated standard more effectively compensates for analyte loss during sample preparation, leading to higher and more consistent recovery.[6] |
Table 2: Summary of Analytical Performance
| Feature | Deuterated Alcohol (e.g., this compound) | Non-Deuterated Alcohol (e.g., n-Propanol) |
| Matrix Effect Compensation | Excellent | Moderate to Good |
| Co-elution with Analyte | Yes | No (similar retention time) |
| Potential for Endogenous Interference | No | Yes (can be present in some biological samples)[6] |
| Cost | Higher | Lower |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable results in quantitative analysis. Below are generalized methodologies for a quantitative assay of an alcohol in a biological matrix using a deuterated internal standard via GC-MS.
General Protocol for Alcohol Quantification in a Biological Matrix using GC-MS
1. Preparation of Standards and Samples:
-
Stock Solutions: Prepare individual stock solutions of the target analyte (e.g., n-heptanol) and the deuterated internal standard (this compound) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with the analyte stock solution to achieve the desired concentration range.
-
Internal Standard Spiking: Add a fixed amount of the this compound internal standard working solution to all calibration standards, quality control samples, and unknown samples.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (calibrator, QC, or unknown), add the internal standard.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for alcohol analysis (e.g., DB-ALC1).
-
Injector: Splitless mode.
-
Oven Temperature Program: Optimized for the separation of the analyte and internal standard.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the analyte and the deuterated internal standard.
-
4. Data Analysis:
-
Integrate the peak areas of the selected ions for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical relationship of improved accuracy with a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rfppl.co.in [rfppl.co.in]
- 8. Method Validation and Quantitative Estimation of Ethanol using n-Propanol as Internal Standard in whole Blood by Gas Chromatography - Headspace (GC-HS) - Europub [europub.co.uk]
- 9. ICI Journals Master List [journals.indexcopernicus.com]
Deuterium Labeling's Influence on Chromatographic Retention Time: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the analytical nuances of deuterium-labeled compounds is critical for accurate data interpretation, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can introduce subtle yet significant shifts in chromatographic retention time, a phenomenon known as the chromatographic deuterium isotope effect (CDE). This guide provides an objective comparison of this effect across different chromatographic techniques, supported by experimental data and detailed methodologies.
The CDE arises from the minor physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1][2] These seemingly small alterations can influence the intermolecular interactions between the analyte and the stationary phase, leading to observable differences in retention behavior.[1][2]
Comparative Analysis of Retention Time Shifts
The direction and magnitude of the retention time shift due to deuterium labeling are highly dependent on the chromatographic mode employed.
Reversed-Phase Chromatography (RPC): In RPC, which separates compounds based on hydrophobicity, deuterated compounds generally elute earlier than their non-deuterated (protiated) counterparts.[1][3] This is often termed the "inverse isotope effect."[2][3] The slightly lower hydrophobicity of the C-D bond compared to the C-H bond leads to weaker interactions with the non-polar stationary phase, resulting in a shorter retention time.[1][2]
Normal-Phase Chromatography (NPC): In contrast to RPC, deuterated compounds in NPC, a technique that separates molecules based on polarity, often elute later than their protiated analogues.[1][3] This suggests a stronger interaction of the deuterated compound with the polar stationary phase.[1] The "normal isotope effect" can be observed in this mode.[3]
Gas Chromatography (GC): In gas chromatography, deuterated analytes typically have shorter retention times than their protiated analogs.[4] This is also referred to as the inverse isotope effect and is primarily attributed to the vapor pressure isotope effect.[5]
The extent of the retention time shift is also influenced by factors such as the number and location of deuterium atoms within the molecule and the specific chromatographic conditions.[6][7] Generally, a greater number of deuterium atoms leads to a larger retention time shift.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of deuterium labeling on retention time across different chromatographic techniques.
Table 1: Reversed-Phase Liquid Chromatography (RPLC)
| Analyte (Protiated) | Deuterated Analog | Chromatographic System | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (Δt_R) | Reference |
| Dimethyl-labeled Peptides (Light) | Dimethyl-labeled Peptides (Intermediate) | nUHPLC-ESI-MS/MS | - | - | Median: 2.0 s | [9] |
| Dimethyl-labeled Peptides (Light) | Dimethyl-labeled Peptides (Heavy) | nUHPLC-ESI-MS/MS | - | - | Median: 2.9 s | [9] |
Table 2: Normal-Phase Liquid Chromatography (NPLC)
| Analyte (Protiated) | Deuterated Analog | Chromatographic System | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (Δt_R) | Reference |
| Olanzapine (B1677200) (OLZ) | OLZ-D3 | NPLC-MS/MS | 1.60 min | 1.66 min | +0.06 min | [3][8] |
| Des-methyl olanzapine (DES) | DES-D8 | NPLC-MS/MS | 2.62 min | 2.74 min | +0.12 min | [3][8] |
Experimental Protocols
Detailed methodologies are crucial for understanding and reproducing the observed effects.
Protocol 1: General Workflow for Assessing the Chromatographic Deuterium Isotope Effect [1]
Objective: To determine the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analogue under specific chromatographic conditions.
-
Standard Preparation:
-
Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent.
-
From the stock solutions, create a mixture containing both the deuterated and non-deuterated compounds at a known concentration ratio (e.g., 1:1).
-
-
Chromatographic Conditions:
-
Column: Select an appropriate column based on the analyte's properties and the desired separation mode (RPC, NPC, or HILIC).
-
Mobile Phase: Prepare the mobile phase according to the chosen chromatographic mode.
-
Flow Rate, Injection Volume, and Temperature: Optimize these parameters for the specific analysis.
-
-
Detection:
-
Utilize a mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for the protiated and deuterated analytes.[2]
-
-
Data Analysis:
-
Determine the retention time for each analyte from the apex of its chromatographic peak.
-
Calculate the retention time shift (Δt_R) by subtracting the retention time of the deuterated analog from the protiated analog.[2]
-
Protocol 2: Normal-Phase LC-MS/MS of Olanzapine and its Metabolite [3]
Objective: To resolve and quantify the retention time shift between a protiated drug candidate and its deuterated analog using NPLC-MS/MS.
-
Instrumentation: HP series 1100 pump, a CTC HTS-PAL autosampler, and an API 3000 mass spectrometer with a turbo ion spray source.
-
Chromatographic Column: Nucleosil Silica (5 µm, 2 x 50 mm).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Mass spectrometer monitoring the specific m/z for the protiated and deuterated analytes.
Visualizing the Experimental Workflow
The following diagram illustrates the general process for evaluating the impact of deuterium labeling on chromatographic retention time.
Caption: Experimental workflow for assessing the impact of deuteration on retention time.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a cornerstone of successful research and regulatory submission. The choice of an appropriate internal standard is paramount to achieving accurate and robust bioanalytical data. This guide provides a comprehensive comparison of deuterated internal standards against other common alternatives, supported by experimental data and aligned with current regulatory guidelines.
The use of an internal standard (IS) in quantitative bioanalysis is a critical practice to correct for variability during sample processing and analysis.[1] Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[2][3] These guidelines strongly advocate for the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, particularly for methods employing mass spectrometric detection.[1][4]
A SIL-IS is a version of the analyte where one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This near-identical structure ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization effects, making it the ideal tool for compensating for matrix effects and variability in extraction recovery.[5][6]
Comparison of Internal Standard Performance
The selection of an internal standard significantly impacts assay performance. While deuterated standards are widely recommended, understanding their performance relative to other options, such as ¹³C-labeled standards and structural analogs, is crucial for informed decision-making.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[7]
As the data indicates, both deuterated and ¹³C-labeled internal standards demonstrate superior accuracy and precision compared to a structural analog. This is primarily due to their ability to more effectively compensate for matrix effects.[7]
Key Regulatory Considerations and Acceptance Criteria
The ICH M10 guideline provides a harmonized framework for bioanalytical method validation.[2][4] Adherence to these guidelines is essential for regulatory submission.
| Validation Parameter | Key Objective | Typical Acceptance Criteria (ICH M10) |
| Selectivity | Ensure the method can differentiate and quantify the analyte and IS from other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Matrix Effect | Assess the impact of the biological matrix on the ionization of the analyte and IS. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[4] |
| Accuracy and Precision | Determine the closeness of the measured concentration to the true value and the degree of scatter in the data. | The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ).[4] |
| Stability | Evaluate the stability of the analyte and IS under various storage and handling conditions. | The mean concentration at each stability time point should be within ±15% of the nominal concentration.[4] |
Experimental Protocols
Robust experimental design is fundamental to validating a bioanalytical method using a deuterated internal standard.
Selectivity Assessment
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.[7]
Protocol:
-
Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).[7]
-
Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.[7]
-
Process another set of blank samples spiked only with the deuterated internal standard at its working concentration.
-
Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.[7]
Matrix Effect Evaluation
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.[7]
Protocol:
-
Obtain at least six different sources of blank biological matrix.[7]
-
Prepare two sets of samples for each matrix source:
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in Set A) / (Peak area in Set B).[7]
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.[7]
-
The CV of the IS-normalized MF across the different matrix sources should be ≤15%.[7]
Stability Assessment
Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.[7]
Protocol:
-
Prepare quality control (QC) samples at low and high concentrations.
-
Expose the QC samples to various conditions, including:
-
Freeze-Thaw Stability: Three cycles of freezing and thawing.
-
Bench-Top Stability: Storage at room temperature for a specified period.
-
Long-Term Stability: Storage at the intended storage temperature for an extended period.[2]
-
-
Analyze the stability samples and compare the mean concentrations to nominal concentrations. The deviation should be within ±15%.[2]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible results.
References
Safety Operating Guide
Personal protective equipment for handling N-Heptyl-D15 alcohol
Essential Safety and Handling Guide for N-Heptyl-D15 Alcohol
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling of this compound and to build a foundation of trust in laboratory safety practices.
Physical and Chemical Properties
This compound is the deuterated form of 1-heptanol. While specific data for the deuterated compound is limited, the properties are expected to be very similar to that of 1-heptanol.
| Property | Value |
| Chemical Formula | C₇H₁₇DO |
| Appearance | Clear, colorless liquid |
| Boiling Point | 349°F (176°C) at 760 mmHg[1] |
| Flash Point | 169.0°F (76.1°C) Closed Cup[2] |
| Specific Gravity | 0.822 at 68°F (20°C)[1] |
| Flammability | Combustible liquid[2][3] |
| Hazards | Causes serious eye irritation[2][3]. Harmful to aquatic life[2]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound in a laboratory setting.
Receiving and Inspection
-
Verification : Upon receipt, verify the container label matches the order specifications (this compound).
-
Inspection : Inspect the container for any signs of damage or leakage. If compromised, do not handle. Follow your institution's protocol for damaged chemical containers.
-
Transport : Use a secondary container when transporting the chemical to the designated storage area.
Storage
-
Location : Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][4]
-
Compatibility : Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
-
Refrigeration : If cold storage is required, use only a refrigerator or freezer specifically designed and approved for flammable materials storage.[5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that meets ANSI/ISEA Z87.1 standards.[6][7]
-
Skin Protection :
-
Respiratory Protection : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[6][8] If ventilation is insufficient, a NIOSH/MSHA approved respirator may be necessary.[3][7]
Handling and Use
-
Work Area : Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ignition Sources : Ensure the work area is free of any potential ignition sources.[3][6] Use non-sparking tools.[3]
-
Grounding : Ground and bond containers when transferring material to prevent static discharge.[7]
-
Hygiene : Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.
Spill Response
-
Evacuation : In case of a large spill, evacuate the area immediately.
-
Containment : For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1][7]
-
Ventilation : Ensure adequate ventilation during cleanup.
-
PPE : Wear the appropriate PPE during the entire cleanup process.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound is crucial to protect the environment and comply with regulations. As a deuterated compound, it may require special consideration based on institutional policies.
Waste Identification and Segregation
-
Hazardous Waste : this compound should be treated as a hazardous chemical waste.[9]
-
Segregation : Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Keep it segregated from incompatible wastes.[10]
Waste Container
-
Selection : Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[9][10]
-
Labeling : Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[10] Do not use abbreviations.[10]
Waste Accumulation and Storage
-
Location : Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[9]
-
Closure : Keep the waste container closed except when adding waste.[10]
Disposal Procedure
-
Contact EHS : Follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.[9]
-
Prohibited Disposal : Do not dispose of this compound down the drain or in the regular trash.[9][11]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[10] After rinsing, the container can be disposed of according to institutional guidelines.[10]
Experimental Workflow and Safety Relationships
The following diagrams illustrate the logical flow of handling this compound safely and the relationship between procedural steps and safety measures.
Caption: Workflow for Handling this compound.
Caption: Relationship Between Hazards and Control Measures.
References
- 1. HEPTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. vigon.com [vigon.com]
- 3. fishersci.com [fishersci.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 6. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
